Calcitriol-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(6,7-13C2)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3+1,4+1,26+1 |
InChI Key |
GMRQFYUYWCNGIN-SYUIRNBGSA-N |
Isomeric SMILES |
C[C@H](CCC[13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Calcitriol-13C3: Chemical Structure, Synthesis, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Calcitriol-13C3, an isotopically labeled form of Calcitriol, the biologically active metabolite of Vitamin D. This document covers its chemical structure, a plausible synthetic pathway, and its critical role in cellular signaling pathways. The information presented is intended to support research and development activities where this compound is utilized, particularly in studies requiring a stable internal standard for mass spectrometry-based quantification.
Chemical Structure and Physicochemical Properties
This compound is Calcitriol that has been chemically modified to incorporate three carbon-13 (¹³C) isotopes. This isotopic labeling increases the molecular weight of the compound by three units, allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, without altering its chemical properties. This makes it an ideal internal standard for quantitative bioanalysis.[1][2]
The fundamental structure of Calcitriol consists of a steroid backbone, characterized by four fused rings (A, B, C, and D), and a side chain. The key structural features conferring its biological activity are the hydroxyl groups at positions 1α, 3β, and 25.
Quantitative Data
The key quantitative data for Calcitriol and its ¹³C-labeled analog are summarized in the table below.
| Property | Calcitriol (Unlabeled) | This compound |
| Molecular Formula | C₂₇H₄₄O₃[3][4] | C₂₄¹³C₃H₄₄O₃[2] |
| Molar Mass | 416.64 g/mol [3][4] | Approx. 419.66 g/mol |
| Synonyms | 1α,25-Dihydroxyvitamin D3, 1,25(OH)₂D₃ | 1,25-Dihydroxyvitamin D3-13C3[1][5][6][7] |
| CAS Number | 32222-06-3[3] | Not available |
Synthesis Pathway
The synthesis of this compound involves a multi-step chemical process. While the precise, proprietary methods used by commercial manufacturers are not publicly disclosed, a plausible pathway can be constructed based on established total synthesis routes for Calcitriol and common isotopic labeling techniques. The general strategy involves the synthesis of the A-ring and the CD-ring system (the hydrindanone core), followed by their coupling. The ¹³C labels are typically introduced into a precursor of one of these fragments.
Biosynthesis of Endogenous Calcitriol
To understand the context, it is useful to first visualize the natural production of Calcitriol in the body. This is a tightly regulated enzymatic pathway occurring in the skin, liver, and kidneys.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Calcitriol - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Calcitriol? [synapse.patsnap.com]
Calcitriol-13C3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties, Experimental Protocols, and Signaling Pathways of Calcitriol-13C3.
This technical guide provides a comprehensive overview of the stable isotope-labeled form of Calcitriol, this compound. Designed for researchers, scientists, and professionals in drug development, this document details the essential physical and chemical properties, outlines relevant experimental methodologies, and illustrates the key signaling pathways associated with this compound.
Core Physical and Chemical Properties
This compound is the isotopically labeled version of Calcitriol, the biologically active form of vitamin D. The incorporation of three carbon-13 isotopes makes it a valuable tool for a range of research applications, particularly in metabolic studies and as an internal standard for quantitative analysis. While specific experimental data for some physical properties of the 13C3-labeled variant are not widely published, the fundamental characteristics are expected to be highly similar to those of unlabeled Calcitriol.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄¹³C₃H₃₈O₃ | [1][2] |
| Molecular Weight | 413.57 g/mol | [1] |
| Appearance | Liquid | [1] |
| Color | Colorless to light yellow | [1] |
| Purity | ≥97.0% | [1] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [1] |
| Solubility (in Ethanol) | Soluble (solution provided at 12.09 µM in 1 mL) | [3] |
Table 2: Physical and Chemical Properties of Unlabeled Calcitriol (for reference)
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₄O₃ | [4][5] |
| Molecular Weight | 416.64 g/mol | [4] |
| Appearance | White to off-white solid powder | [6] |
| Melting Point | 119-121 °C | [4] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. | [6][7] |
| Stability | Sensitive to air and light. | [7] |
Experimental Protocols
The characterization and quantification of this compound involve standard analytical techniques utilized for isotopically labeled compounds. The following protocols are based on established methods for Calcitriol analysis and are directly applicable to its 13C3 variant.
Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 2.7 µm particle size).[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed. For example, a gradient with 10% acetonitrile in water as mobile phase A and pure acetonitrile as mobile phase B.[8]
-
Flow Rate: A typical flow rate is around 1.2 mL/min.[8]
-
Detection: UV detection at a wavelength of 265 nm.[8]
-
Sample Preparation: The this compound sample is dissolved in a suitable organic solvent, such as ethanol or the mobile phase, to an appropriate concentration.
Structural Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of this compound, thereby verifying the incorporation of the three ¹³C atoms, and for its quantification in biological matrices.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique.[9]
-
Analysis Mode: The analysis is performed in full scan mode to determine the mass-to-charge ratio (m/z) of the parent ion. The expected m/z for the protonated molecule [M+H]⁺ of this compound would be approximately 414.57.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern, which serves as a fingerprint for structural confirmation. The fragmentation pattern of this compound will be similar to that of unlabeled Calcitriol, with a mass shift of 3 Da in fragments containing the labeled carbon atoms.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and is essential for confirming the exact positions of the ¹³C labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The proton NMR spectrum will show the signals of the hydrogen atoms in the molecule. The coupling patterns can help to confirm the overall structure.
-
¹³C NMR: The carbon-13 NMR spectrum is particularly important. The signals corresponding to the three ¹³C-labeled carbon atoms will be significantly enhanced in intensity, confirming their presence and location within the molecule.
Mandatory Visualizations
Signaling Pathways of Calcitriol
Calcitriol exerts its biological effects through both genomic and non-genomic pathways. The primary mechanism involves the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor.[10]
Caption: Genomic signaling pathway of Calcitriol.
Experimental Workflow for Characterization of this compound
The following diagram illustrates a typical workflow for the characterization and use of this compound in a research setting.
Caption: A typical experimental workflow for this compound.
References
- 1. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcitriol CAS#: 32222-06-3 [m.chemicalbook.com]
- 5. Calcitriol (Rocaltrol) | C27H44O3 | CID 131954609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bio-gems.com [bio-gems.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 9. ijbio.com [ijbio.com]
- 10. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Vitamin D Receptor Interactions: A Technical Guide to Calcitriol-13C3 for Binding Affinity Studies
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Calcitriol-13C3 in Vitamin D Receptor Binding Affinity Studies.
This in-depth guide provides a core understanding of the use of isotopically labeled this compound in elucidating the binding dynamics of the Vitamin D Receptor (VDR). It offers a detailed exploration of the VDR signaling pathway, comprehensive experimental protocols for competitive binding assays, and a guide to Scatchard analysis for robust data interpretation.
Introduction to Calcitriol and the Vitamin D Receptor
Calcitriol, the biologically active form of Vitamin D, is a crucial hormone that regulates a multitude of physiological processes, primarily by binding to the Vitamin D Receptor (VDR).[1][2][3][4] The VDR is a member of the nuclear receptor superfamily of transcription factors.[4] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid-X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This signaling cascade is pivotal in calcium and phosphate homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.[1][3]
Given its central role in numerous physiological and pathological processes, the VDR is a significant therapeutic target. Understanding the binding affinity of various ligands to the VDR is paramount for the development of novel therapeutics for a range of conditions, including osteoporosis, psoriasis, and certain cancers.[3]
The Role of this compound in VDR Binding Studies
This compound is a stable isotope-labeled version of calcitriol, where three carbon atoms are replaced with their heavier, non-radioactive 13C isotope.[5] This labeling provides a valuable tool for researchers as it allows for the precise tracking and quantification of calcitriol in various experimental settings, including binding assays. While direct binding affinity data for this compound is not extensively published, its structural and chemical similarity to unlabeled calcitriol suggests a nearly identical binding affinity for the VDR. Unlabeled calcitriol exhibits a high binding affinity for the VDR, with a reported IC50 of 0.4 nM.[6] The synthesis of isotopically labeled calcitriol derivatives has been documented, providing a basis for the production of this compound for research purposes.[7][8][9]
Vitamin D Receptor Signaling Pathway
The genomic actions of calcitriol are initiated by its binding to the VDR. The activated VDR-RXR heterodimer recruits a complex of co-activator or co-repressor proteins to the VDREs of target genes, leading to the modulation of gene expression.
Figure 1: Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for VDR
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the VDR using a radiolabeled ligand, such as [3H]-Calcitriol. This compound can be used as a non-radiolabeled competitor to validate the assay.
Materials:
-
Purified recombinant human Vitamin D Receptor (VDR)
-
Radiolabeled ligand (e.g., [3H]-Calcitriol)
-
Unlabeled Calcitriol (for standard curve) or this compound
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, 10 mM DTT, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled calcitriol or test compounds in Assay Buffer.
-
Dilute the radiolabeled ligand to a final concentration of approximately 0.1-1.0 nM in Assay Buffer.
-
Dilute the purified VDR in Assay Buffer to a concentration that results in 10-15% of the total radioligand being bound.
-
-
Assay Setup:
-
To each well of the 96-well filter plate, add:
-
25 µL of Assay Buffer (for total binding) or 10 µM unlabeled calcitriol (for non-specific binding).
-
25 µL of the serially diluted test compound or unlabeled calcitriol standard.
-
25 µL of the diluted radiolabeled ligand.
-
25 µL of the diluted VDR.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Harvest the contents of the wells onto the glass fiber filter plate using a cell harvester.
-
Rapidly wash the filters three times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
Data Analysis: Scatchard Plot
A Scatchard plot is a graphical method used to analyze ligand-receptor binding data to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Procedure:
-
Calculate Specific Binding: For each concentration of the radioligand, subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.
-
Determine Bound and Free Ligand Concentrations:
-
Bound (B): Convert the specific binding counts (CPM or DPM) to molar concentration.
-
Free (F): Subtract the bound ligand concentration from the total ligand concentration added to the well.
-
-
Construct the Scatchard Plot:
-
Plot Bound/[Free] (Y-axis) versus Bound (X-axis).
-
-
Interpret the Plot:
-
For a single class of binding sites, the plot should yield a straight line.
-
Slope = -1/Kd
-
X-intercept = Bmax
-
It is important to note that Scatchard analysis is less commonly used now due to the availability of computer programs that can directly fit binding data using non-linear regression, which is often considered more accurate.
Figure 3: Logical Flow for Generating and Interpreting a Scatchard Plot.
Quantitative Data Summary
The following table summarizes key binding affinity data for calcitriol and related compounds to the Vitamin D Receptor.
| Compound | Receptor | Assay Type | Parameter | Value |
| Calcitriol | Human VDR | Competitive Binding | IC50 | 0.4 nM[6] |
| 25-hydroxy-5,6-trans-vitamin D3 | VDR | Dissociation Constant | Kd | 58 nM[10] |
| 5,6-trans-vitamin D3 | VDR | Dissociation Constant | Kd | 560 nM[10] |
Note: The binding affinity of this compound is expected to be highly similar to that of unlabeled calcitriol due to their isotopic nature. However, empirical determination is recommended for definitive characterization.
Conclusion
This compound serves as a powerful tool for investigating the intricate binding interactions between ligands and the Vitamin D Receptor. The detailed protocols and data analysis methods provided in this guide offer a robust framework for researchers to conduct high-quality VDR binding affinity studies. A thorough understanding of these interactions is fundamental to the rational design of novel therapeutic agents targeting the VDR for a variety of human diseases.
References
- 1. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcitriol | VDR-like Receptor Agonists: R&D Systems [rndsystems.com]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Efficient and scalable total synthesis of calcitroic acid and its 13C-labeled derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Stability of Calcitriol-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis and bone metabolism. Its potent biological activities have led to its use in various therapeutic applications. Stable isotope-labeled analogues of Calcitriol, such as Calcitriol-13C3, are indispensable tools in drug development and clinical research, primarily serving as internal standards for highly accurate and precise quantification in mass spectrometry-based assays. This technical guide provides an in-depth overview of the isotopic purity and stability of this compound, along with detailed experimental protocols and a visualization of its primary signaling pathway.
Isotopic Purity of this compound
The isotopic purity of a labeled compound is a critical parameter that defines its quality and suitability for use as an internal standard. It refers to the extent to which the atoms at the labeled positions are composed of the desired isotope, in this case, Carbon-13 (¹³C). High isotopic purity is essential to minimize signal overlap with the unlabeled analyte and ensure accurate quantification.
Data Presentation: Isotopic Purity
While a specific Certificate of Analysis for this compound was not publicly available, a representative isotopic distribution for a high-purity, triply-labeled (13C3) compound is presented below. This table is based on theoretical calculations for a compound with a high isotopic enrichment (typically >98%). The chemical purity of commercially available Calcitriol is often reported to be high, for instance, MedChemExpress specifies a purity of 99.94% for their unlabeled Calcitriol standard.[1]
| Parameter | Specification | Description |
| Chemical Purity | >98% | Percentage of the compound that is in the specified chemical form (Calcitriol). |
| Isotopic Enrichment | ≥98% | The percentage of the labeled carbon atoms that are ¹³C. |
| Isotopologue Distribution | The relative abundance of molecules with different numbers of ¹³C atoms. | |
| M+0 (Unlabeled) | <1% | Relative abundance of Calcitriol with no ¹³C labels. |
| M+1 | <2% | Relative abundance of Calcitriol with one ¹³C label. |
| M+2 | <5% | Relative abundance of Calcitriol with two ¹³C labels. |
| M+3 (Fully Labeled) | >92% | Relative abundance of Calcitriol with three ¹³C labels. |
Note: The values in this table are representative and may vary between different batches and suppliers. It is always recommended to refer to the Certificate of Analysis provided by the supplier for specific lot data.
Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general method for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
1. Objective: To determine the isotopic enrichment and isotopologue distribution of this compound.
2. Materials and Reagents:
-
This compound sample
-
Unlabeled Calcitriol reference standard
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
High-resolution mass spectrometer coupled with a UHPLC system
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for MS analysis (typically in the ng/mL range).
-
Prepare a corresponding solution of unlabeled Calcitriol for comparison of isotopic patterns.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Calcitriol from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
-
Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]⁺ of this compound (approximately 419.34) and unlabeled Calcitriol (approximately 416.33).
-
Data Acquisition: Acquire full scan mass spectra.
-
5. Data Analysis and Calculation of Isotopic Enrichment:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the peaks corresponding to the different isotopologues (M+0, M+1, M+2, M+3, etc.).
-
Correct the observed peak intensities for the natural abundance of isotopes in the unlabeled part of the molecule.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = (Sum of intensities of labeled isotopologues) / (Total intensity of all isotopologues) x 100
-
-
The relative abundance of each isotopologue can be determined from the corrected peak intensities.
Workflow for Isotopic Purity Determination
Stability of this compound
The stability of a labeled internal standard is crucial for its reliable use over time. Degradation of the standard can lead to inaccurate quantification of the target analyte. Calcitriol is known to be sensitive to light, heat, and air.[2][3] Therefore, proper storage and handling of this compound are essential to maintain its integrity.
Data Presentation: Stability Profile
| Condition | Recommended Storage | Potential Degradation Products |
| Long-Term | -20°C, protected from light, under inert atmosphere (e.g., argon or nitrogen) | Isomers (e.g., pre-calcitriol), oxidation products |
| Short-Term (Working Solutions) | 2-8°C, protected from light, for a limited time | Isomers, oxidation products |
| Forced Degradation | ||
| Acidic (e.g., 0.1 M HCl) | Significant degradation | Isomerization and other degradation products |
| Basic (e.g., 0.1 M NaOH) | Moderate degradation | Epimerization and other degradation products |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation | Oxidation products |
| Thermal (e.g., 60°C) | Moderate degradation | Isomerization (e.g., to pre-calcitriol) |
| Photolytic (e.g., UV light) | Significant degradation | Photoisomers |
Experimental Protocol: Stability-Indicating Method and Forced Degradation Study
This protocol describes a general procedure for conducting a forced degradation study and outlines a stability-indicating HPLC method for assessing the stability of this compound.
1. Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
2. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile, methanol, water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
3. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the solid this compound sample and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration. A control sample should be kept in the dark.
4. Stability-Indicating HPLC Method:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where Calcitriol absorbs (e.g., 265 nm).
-
Flow Rate: 1.0 mL/min.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The key aspect is to demonstrate that the method can separate the main this compound peak from all potential degradation products formed during the forced degradation studies.
5. Long-Term and Accelerated Stability Studies:
-
For long-term stability, store the this compound sample under the recommended conditions (-20°C, protected from light) and test at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
For accelerated stability, store the sample at an elevated temperature and humidity (e.g., 40°C / 75% RH) and test at shorter intervals (e.g., 0, 1, 3, 6 months).
Logical Flow for Stability Assessment
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves rapid, membrane-initiated events.
Genomic Signaling Pathway of Calcitriol
The primary mechanism of action for Calcitriol is through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor.
Description of the Genomic Pathway:
-
Binding: Calcitriol enters the target cell and binds to the Vitamin D Receptor (VDR) in the cytoplasm or nucleus.
-
Heterodimerization: This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).
-
DNA Binding: The Calcitriol-VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding modulates the transcription of target genes, either activating or repressing their expression.
-
Biological Response: The resulting changes in protein synthesis lead to the diverse physiological effects of Calcitriol, such as the regulation of calcium and phosphate absorption in the intestine, bone mineralization, and immune modulation.
Conclusion
This compound is a vital tool for researchers in the field of drug development and clinical analysis. Understanding its isotopic purity and stability is paramount for its effective and reliable use as an internal standard. This guide has provided a comprehensive overview of these critical attributes, including representative data, detailed experimental protocols for their assessment, and a clear visualization of the primary signaling pathway of its unlabeled counterpart. By adhering to the outlined procedures for characterization and handling, researchers can ensure the integrity of their analytical data and contribute to the advancement of pharmaceutical science.
References
A Technical Guide to Calcitriol-13C3: Commercial Availability, Synthesis, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Calcitriol-13C3, a stable isotope-labeled form of Calcitriol, the active metabolite of Vitamin D3. This document details its commercial availability, provides representative experimental protocols for its synthesis and purification, and illustrates its key signaling pathway. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic research.
Commercial Suppliers and Availability
This compound is available from a number of commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability, purity, and pricing can vary between suppliers. Below is a summary of key suppliers and their product offerings. For the most current pricing and to obtain a Certificate of Analysis, it is recommended to visit the suppliers' websites.
| Supplier | Product Name/ID | Purity | Available Quantities | Price (USD) |
| MedChemExpress | This compound | >98% | 5 µg | ~$1,080 |
| Sigma-Aldrich (Cerilliant®) | 1,25-Dihydroxyvitamin D3-13C3 solution | Certified Reference Material | 5 µg/mL in ethanol, 1 mL ampule | Contact for pricing |
| AG Scientific | Calcitriol | >99% (unlabeled) | 1 mg | Contact for pricing |
| TRC | Calcitriol-d6 | Not specified | Not specified | Contact for pricing |
Note: The table above provides a snapshot of available information and may not be exhaustive. Researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and pricing. A Certificate of Analysis (CofA) should be requested from the supplier to confirm the identity, purity, and isotopic enrichment of the product.
Quality Control Specifications
A Certificate of Analysis for this compound typically includes the following quality control parameters to ensure the product's suitability for research applications.
| Parameter | Typical Specification | Method |
| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Purity | ≥98% | HPLC, LC-MS |
| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in ethanol, DMSO | As specified on the data sheet |
Experimental Protocols
The following are representative protocols for the synthesis and purification of this compound, based on established chemical and enzymatic methods for Calcitriol synthesis. These protocols are for informational purposes and may require optimization based on specific laboratory conditions and starting materials.
Synthesis of this compound
The synthesis of this compound involves the introduction of three ¹³C atoms into the Calcitriol molecule. A common strategy is to utilize a ¹³C-labeled precursor in the final steps of a convergent synthesis. An enzymatic approach has also been described for the hydroxylation of Vitamin D analogs.
Representative Chemical Synthesis:
A multi-step chemical synthesis is a common approach for producing Calcitriol and its labeled analogs.[1] One of the key challenges is the stereoselective introduction of the hydroxyl groups. A convergent synthesis strategy often involves the synthesis of two key fragments, the A-ring and the CD-ring system, which are then coupled. For this compound, the ¹³C labels are typically incorporated into the side chain of the CD-ring fragment.
Representative Enzymatic Synthesis:
An alternative approach involves the use of enzymes to achieve specific hydroxylations. For instance, a peroxygenase from Agrocybe aegerita (AaeUPO) has been used to catalyze the C-25 hydroxylation of alfacalcidol (1α-hydroxyvitamin D3) to produce calcitriol in a single step.[2] To produce this compound via this method, a ¹³C-labeled alfacalcidol precursor would be required.
Reaction Scheme (Enzymatic):
Caption: Enzymatic synthesis of this compound.
Purification of this compound
Purification is a critical step to ensure the high purity of the final product, removing unreacted starting materials, byproducts, and any unlabeled Calcitriol. High-performance liquid chromatography (HPLC) is the most common method for the purification of Calcitriol and its analogs.
HPLC Purification Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is commonly employed. The specific gradient will depend on the column and the specific impurities to be separated.
-
Detection: UV detection at a wavelength of approximately 265 nm is suitable for monitoring the elution of Calcitriol.
-
Fraction Collection: Fractions containing the purified this compound are collected based on the retention time of a known standard.
-
Solvent Evaporation: The solvent is removed from the collected fractions under reduced pressure to yield the purified product.
-
Purity Analysis: The purity of the final product is confirmed by analytical HPLC and mass spectrometry.
Signaling Pathway and Experimental Workflow
The biological effects of Calcitriol are mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.
Calcitriol Signaling Pathway
The following diagram illustrates the canonical signaling pathway of Calcitriol.
Caption: Calcitriol signaling pathway.
Experimental Workflow: Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
References
Unraveling the Mass Shift: A Technical Guide to Calcitriol-13C3 vs. Unlabeled Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass shift observed between isotopically labeled Calcitriol-13C3 and its unlabeled counterpart. This understanding is critical for the accurate quantification of Calcitriol in complex biological matrices using mass spectrometry, a cornerstone of pharmacokinetic studies and clinical trial sample analysis. This document details the underlying principles of isotopic labeling, presents quantitative data in a clear, comparative format, outlines relevant experimental protocols, and visualizes the key signaling pathway of Calcitriol.
The Principle of Isotopic Labeling in Mass Spectrometry
In bioanalytical mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for accurate quantification. This compound serves as an ideal SIL-IS for unlabeled (native) Calcitriol. The key principle lies in the mass difference between the stable isotope, Carbon-13 (¹³C), and the naturally most abundant isotope, Carbon-12 (¹²C).
The incorporation of three ¹³C atoms into the Calcitriol molecule results in a predictable increase in its molecular weight. This mass shift allows the mass spectrometer to differentiate between the endogenous analyte (unlabeled Calcitriol) and the spiked internal standard (this compound), even though they exhibit nearly identical chemical and physical properties, leading to similar behavior during sample preparation and chromatographic separation. This co-elution is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high precision and accuracy in quantification.
Quantitative Data: Mass and m/z Comparison
The fundamental difference between unlabeled Calcitriol and this compound is their mass. This section provides a detailed breakdown of their molecular formulas, molecular weights, and the expected mass shift.
Unlabeled Calcitriol has a molecular formula of C₂₇H₄₄O₃.[1][2] Its average molecular weight is approximately 416.64 g/mol .[1][3] For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value, which is calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O).
This compound is synthesized to have three of its 27 carbon atoms as the ¹³C isotope. While some commercial sources may present slightly varied information, the standard notation implies the replacement of three ¹²C atoms with ¹³C atoms, without altering the number of other atoms.
| Parameter | Unlabeled Calcitriol | This compound (Calculated) |
| Molecular Formula | C₂₇H₄₄O₃ | ¹²C₂₄¹³C₃H₄₄O₃ |
| Average Molecular Weight ( g/mol ) | 416.64 | ~419.66 |
| Monoisotopic Mass (Da) | 416.3290 | ~419.3391 |
| Mass Shift (Da) | ~3.01 |
Note on Calculated Values: The values for this compound are calculated based on the atomic mass difference between ¹³C (13.00335 Da) and ¹²C (12.00000 Da). The mass shift is approximately 3 x 1.00335 Da = 3.01005 Da. The molecular formula for this compound has been noted with some inconsistencies in commercial literature[4][5]; the chemically logical formula assuming isotopic replacement is used here for calculation.
In mass spectrometry, these compounds are typically observed as protonated molecules ([M+H]⁺) or other adducts. The mass-to-charge ratio (m/z) will reflect this addition.
| Ion | Unlabeled Calcitriol (m/z) | This compound (Expected m/z) |
| [M+H]⁺ | ~417.3363 | ~420.3464 |
| [M+Na]⁺ | ~439.3180 | ~442.3281 |
Experimental Protocols: Quantification by LC-MS/MS
The quantification of Calcitriol in biological samples like plasma or serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, detailed methodology.
3.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 500 µL of plasma/serum sample, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or a mixture of methanol and ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.
3.2. Liquid Chromatography (LC)
-
Column: A C18 or phenyl-hexyl reverse-phase column is commonly used for the separation of Calcitriol and its metabolites.
-
Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is typical.
-
Column Temperature: The column is often heated (e.g., to 40-50 °C) to improve peak shape and reduce viscosity.
3.3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, often in positive ion mode. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed to enhance ionization efficiency.[6]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule) of both unlabeled Calcitriol and this compound in the first quadrupole, fragmenting them in the collision cell, and then selecting a specific product ion for each in the third quadrupole. This highly selective process minimizes interferences.
MRM Transitions (Hypothetical for Underivatized Analytes):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled Calcitriol | 417.3 | Specific fragment ion |
| This compound | 420.3 | Corresponding fragment ion |
Note: The specific fragment ions would be determined during method development by infusing a standard solution of each compound and observing the fragmentation pattern. For derivatized Calcitriol (with PTAD), a common transition is m/z 574.4 -> 314.2.[6] For a deuterated internal standard (Calcitriol-d6), the transition is m/z 580.4 -> 314.1.[6] A similar shift would be expected for the fragments of this compound if the ¹³C atoms are not lost during fragmentation.
Visualization of the Calcitriol Signaling Pathway
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor.[7] The activation of VDR leads to the regulation of gene expression, impacting a wide range of physiological processes, including calcium and phosphate homeostasis.
.dot
Caption: Calcitriol signaling through the Vitamin D Receptor (VDR).
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the typical workflow for the quantification of Calcitriol in a biological sample using this compound as an internal standard.
.dot
Caption: Workflow for Calcitriol quantification using LC-MS/MS.
References
Methodological & Application
Application Note: High-Throughput Pharmacokinetic Analysis of Calcitriol Using Stable Isotope-Labeled Calcitriol-13C3 and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D, plays a critical role in calcium homeostasis, bone metabolism, and various other physiological processes.[1][2] Its therapeutic applications include the management of hypocalcemia, secondary hyperparathyroidism in patients with chronic kidney disease, and osteoporosis.[1][3][4] Accurate determination of calcitriol's pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the pharmacokinetic analysis of calcitriol in human plasma, utilizing Calcitriol-13C3 as a stable isotope-labeled internal standard to ensure high accuracy and precision.
The low endogenous concentrations of calcitriol and its extensive protein binding present analytical challenges.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to reliable and reproducible quantification.[6][7] This protocol provides a detailed methodology for sample preparation, LC-MS/MS analysis, and data interpretation for the pharmacokinetic assessment of calcitriol.
Experimental Protocols
This section outlines the materials and a detailed step-by-step protocol for the quantification of calcitriol in human plasma.
Materials and Reagents
-
Calcitriol analytical standard
-
This compound (or other stable isotope-labeled calcitriol such as Calcitriol-d6) as an internal standard (IS)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
Supported Liquid Extraction (SLE) plate
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Sample Preparation
A combination of supported liquid extraction (SLE) and solid-phase extraction (SPE) is recommended for robust and clean sample preparation.[8]
-
Sample Pre-treatment:
-
Supported Liquid Extraction (SLE):
-
Load the supernatant onto a 200mg SLE plate.
-
Apply a brief vacuum to facilitate the absorption of the sample into the sorbent.
-
Allow the sample to equilibrate for 5-10 minutes.
-
Elute the analytes with two aliquots of an appropriate organic solvent (e.g., methyl tert-butyl ether/ethyl acetate mixture).
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the eluate from the SLE step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute calcitriol and the internal standard with a high-organic-content solvent like chloroform.[5]
-
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for calcitriol and this compound should be optimized. Representative transitions for unlabeled calcitriol can be monitored.
-
Data Presentation
The following tables summarize key pharmacokinetic parameters of orally administered calcitriol in healthy human subjects, as reported in the literature.
Table 1: Pharmacokinetic Parameters of Oral Calcitriol in Healthy Adults
| Dose | Cmax (pg/mL) | Tmax (hours) | AUC (0-24h) (pg·h/mL) | AUC (0-∞) (pg·h/mL) | Half-life (t½) (hours) | Reference |
| 0.5 µg | 20.0 ± 4.4 | 2 | - | - | 5-8 | [1][4] |
| 2 µg | 50.0 | 3.4 | 246 | 267 | - | [11] |
| 0.25 - 1.0 µg | - | 3 - 6 | - | - | - | [1][3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 5 - 200 pg/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [6] |
| Intra-batch Precision (%CV) | 3.1 - 5.5 | [6] |
| Inter-batch Precision (%CV) | 3.3 | [6] |
| Accuracy (%RE) | -4.2 - 3.0 | [6] |
| Mean Recovery | 110.77% | [5] |
%CV: Percent coefficient of variation; %RE: Percent relative error.
Visualizations
Experimental Workflow
Caption: Experimental workflow for calcitriol pharmacokinetic analysis.
Calcitriol Signaling Pathway
Caption: Simplified genomic signaling pathway of calcitriol.
Conclusion
The LC-MS/MS method employing this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the pharmacokinetic analysis of calcitriol in human plasma. The detailed protocol and established pharmacokinetic parameters presented in this application note serve as a valuable resource for researchers and professionals in the field of drug development and clinical pharmacology, enabling reliable characterization of calcitriol's absorption, distribution, metabolism, and excretion. This methodology is crucial for the therapeutic monitoring and optimization of calcitriol treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. ijbio.com [ijbio.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Candidate Reference Measurement Procedure for the Determination of 24R,25-Dihydroxyvitamin D3 in Human Serum using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of oral calcitriol in healthy human based on the analysis with an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Calcitriol in Human Plasma with Calcitriol-13C3 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Calcitriol, the biologically active form of Vitamin D, is a steroid hormone essential for regulating calcium and phosphorus homeostasis.[1] Its accurate quantification in human plasma is crucial for researchers, scientists, and drug development professionals studying various physiological and pathological conditions, including bone disorders, chronic kidney disease, and certain cancers. This application note provides a detailed protocol for the sensitive and selective quantification of Calcitriol in human plasma using a stable isotope-labeled internal standard, Calcitriol-13C3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This binding initiates a cascade of events leading to the regulation of gene expression in target tissues, primarily the intestine, bone, and kidney, to control calcium and phosphate levels in the body.
Caption: Calcitriol signaling pathway.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the quantification of Calcitriol in human plasma. Two common sample preparation methods are provided: Protein Precipitation and Solid-Phase Extraction (SPE).
Materials and Reagents
-
Calcitriol certified reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, water, and isopropanol
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well collection plates
-
Refrigerated centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation Method 1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Thaw Plasma: Thaw frozen human plasma samples at room temperature.
-
Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a specific volume of this compound internal standard solution (concentration to be optimized based on the expected analyte levels).
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation Method 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Thaw Plasma: Thaw frozen human plasma samples at room temperature.
-
Spike Internal Standard: To 500 µL of plasma, add the this compound internal standard.
-
Pre-treatment: Add 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes.[2]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water to remove polar interferences.[2]
-
Elution: Elute Calcitriol and the internal standard with an appropriate volume of a suitable solvent, such as methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: General experimental workflow.
LC-MS/MS Method
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 or Phenyl column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Calcitriol | 417.3 | 399.3, 135.1 | Optimized for system |
| This compound | 420.3 | 402.3, 138.1 | Optimized for system |
Note: The precursor ion for this compound is predicted based on the addition of three 13C atoms. The product ions are predicted based on the neutral loss of water and fragmentation of the side chain, respectively. These transitions should be confirmed and optimized on the specific mass spectrometer being used.
Quantitative Data
The method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation results from published methods for Calcitriol quantification in human plasma.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Method Reference | Linear Range (pg/mL) | LLOQ (pg/mL) | R² Value |
| Method A | 5 - 200 | 5 | >0.99 |
| Method B | 1000 - 100000 | 1000 | >0.999 |
Table 3: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | <15 | <15 | 85 - 115 |
| Low QC | 15 | <15 | <15 | 85 - 115 |
| Mid QC | 75 | <15 | <15 | 85 - 115 |
| High QC | 150 | <15 | <15 | 85 - 115 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Calcitriol in human plasma using this compound as an internal standard with LC-MS/MS. The described methods, including both protein precipitation and solid-phase extraction for sample preparation, offer flexibility for different laboratory needs in terms of throughput and required sensitivity. The use of a stable isotope-labeled internal standard ensures high-quality data, making this method a valuable tool for researchers, scientists, and professionals in drug development.
References
Application Notes and Protocols for Calcitriol-13C3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Calcitriol-13C3, a stable isotope-labeled form of Calcitriol, in cell culture experiments. Calcitriol, the biologically active form of Vitamin D, is a potent regulator of cell proliferation, differentiation, and gene expression.[1][2][3] The inclusion of three ¹³C atoms in the this compound molecule allows for its precise quantification and differentiation from endogenous or unlabeled Calcitriol using mass spectrometry. This makes it an invaluable tool for a range of in vitro studies.
Core Applications
This compound can be employed in a variety of cell culture applications to investigate the biological effects of Vitamin D signaling. Key applications include:
-
Cell Proliferation and Viability Assays: To determine the anti-proliferative effects of Calcitriol on cancer and other cell types.[1][4][5]
-
Induction of Cell Differentiation: To study the role of Calcitriol in promoting cellular differentiation, particularly in stem cells and cancer cells.[6][7][8][9][10]
-
Gene Expression Analysis: To investigate the molecular mechanisms of Calcitriol action by quantifying changes in target gene expression.[11][12][13][14]
-
Signaling Pathway Analysis: To elucidate the signaling cascades modulated by Calcitriol, such as the Wnt/β-catenin and TLR pathways.[11][15][16][17]
-
Metabolic Studies: To trace the uptake and metabolism of Calcitriol within cells.
-
Quantitative Analysis: To serve as an internal standard for the accurate measurement of Calcitriol concentrations in cell culture media and lysates by LC-MS/MS.[18][19][20][21][22]
Data Presentation: Quantitative Effects of Calcitriol
The following tables summarize quantitative data from studies investigating the effects of Calcitriol on various cell lines. These values can serve as a reference for designing experiments with this compound.
Table 1: Anti-Proliferative Activity of Calcitriol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| B16-F10 | Melanoma | 0.24 | 24 h | [4] |
| HT29 | Colorectal Cancer | Not specified, significant inhibition at 0.1 µM | 48 h | [15] |
| SW480 | Colorectal Cancer | Not specified, significant inhibition at 0.1 µM | 48 h | [15] |
| OK cells | Proximal Tubular | Dose-dependent inhibition (10⁻¹² to 10⁻⁶ M) | Not specified | [23] |
| Vascular Smooth Muscle Cells | N/A | Not specified, significant inhibition at 0.1 nM and 1 nM | 24 h | [24] |
Table 2: Induction of Gene Expression by Calcitriol
| Cell Line | Gene | Regulation | Fold Change/EC50 | Treatment Conditions | Reference |
| Breast Cancer Cells (ERα-) | CAMP | Upregulated | Potent stimulation in HCC1806 cell line | Concentration-dependent | [13] |
| Breast Cancer Cells (ERα+) | CAMP | Upregulated | Lower efficacy compared to ERα- cells | Concentration-dependent | [13] |
| CaSki | EPHA2, RARA | Downregulated | Significant decrease | Not specified | [12][14] |
| CaSki | KLK6, CYP4F3 | Upregulated | Significant increase | Not specified | [12][14] |
| Glioma Stem-like Cells | CYP24A1 | Upregulated | Strongly induced | 10 and 50 nM for 24 and 48 h | [10] |
Table 3: Induction of Differentiation by Calcitriol
| Cell Line | Differentiation Phenotype | Key Markers/Observations | Calcitriol Concentration | Reference |
| HL-60 | Monocyte/Macrophage | Increased chemiluminescence, lysozyme activity, nonspecific esterase, cell surface antigens | 10⁻¹⁰ to 10⁻⁸ M | [7] |
| U937 | Monocyte/Macrophage | Enhanced α-naphthyl esterase staining, increased Fc receptors for IgG, induced phagocytosis | Near physiologic concentrations | [8] |
| Glioma Stem-like Cells | Reduced Stemness | Reduced sphere formation, hindered tumor growth ex vivo | Therapeutic doses | [9][10] |
Experimental Protocols
Here are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Cell Proliferation Assay using a Resazurin-based Method
This protocol is adapted from studies on melanoma cells and can be applied to other adherent cell lines.[4]
1. Cell Seeding:
- Seed cells (e.g., B16-F10 melanoma cells) in a 96-well plate at a density of 1.5 x 10² to 2 x 10² cells/well in 100 µL of complete culture medium.
- Incubate for 24 hours to allow for cell attachment.
2. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
- Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 1 µM. Include a vehicle control (medium with the same concentration of solvent).
- Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. Cell Viability Assessment:
- Add 10 µL of Resazurin solution (e.g., PrestoBlue™ or alamarBlue™) to each well.
- Incubate for 1-4 hours at 37°C, protected from light.
- Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Role of this compound: In this assay, this compound is used to determine its dose-dependent effect on cell proliferation. For quantitative analysis of Calcitriol uptake, cell lysates can be collected and analyzed by LC-MS/MS, using a known concentration of a different isotopically labeled Calcitriol (e.g., Calcitriol-d6) as an internal standard.
Protocol 2: Induction of Monocytic Differentiation in HL-60 Cells
This protocol is based on the established model of HL-60 cell differentiation.[7]
1. Cell Culture:
- Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) or in a serum-free medium.
2. Induction of Differentiation:
- Seed HL-60 cells at a density of 1 x 10⁵ cells/mL.
- Treat the cells with this compound at final concentrations ranging from 10⁻¹⁰ M to 10⁻⁸ M. Include a vehicle control.
- Incubate the cells for 4-6 days.
3. Assessment of Differentiation Markers:
- Nonspecific Esterase (NSE) Staining: Use a commercially available kit to stain for NSE activity, a marker for monocytic differentiation.
- Phagocytosis Assay: Incubate the cells with opsonized fluorescent beads or yeast and quantify uptake by flow cytometry or fluorescence microscopy.
- Surface Marker Expression: Stain cells with fluorescently labeled antibodies against monocytic markers (e.g., CD11b, CD14) and analyze by flow cytometry.
- Functional Assays: Measure chemiluminescent response or lysozyme activity.
Role of this compound: this compound is used to induce differentiation. To correlate the differentiation status with intracellular Calcitriol levels, cell pellets can be harvested, and this compound can be quantified using LC-MS/MS.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol allows for the quantification of changes in the expression of Calcitriol target genes.[12][14]
1. Cell Treatment and RNA Extraction:
- Seed cells (e.g., CaSki cervical cancer cells) and treat with this compound at the desired concentration (e.g., 100 nM) and for the appropriate duration (e.g., 24 hours).
- Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. qRT-PCR:
- Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., CYP24A1, CAMP) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
- Perform the qRT-PCR reaction in a real-time PCR cycler.
4. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method.
Role of this compound: this compound is used to stimulate changes in gene expression. By quantifying both the gene expression changes and the intracellular concentration of this compound via LC-MS/MS, a direct correlation between dose and transcriptional response can be established.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
Caption: Workflow for assessing cell proliferation with this compound.
Caption: Genomic signaling pathway of Calcitriol.
Caption: Workflow for quantifying this compound using LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Therapeutic use of calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Effects of Calcitriol in Cancer Biology [mdpi.com]
- 6. stemcell.com [stemcell.com]
- 7. Induction of monocytic differentiation by calcitriol (1,25-dihydroxyvitamin D3) in the human promyelocytic leukemic cell line (HL-60) in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of a human monocytic cell line by 1,25-dihydroxyvitamin D3 (calcitriol): a morphologic, phenotypic, and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcitriol Promotes Differentiation of Glioma Stem-Like Cells and Increases Their Susceptibility to Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Transcriptomic profile induced by calcitriol in CaSki human cervical cancer cell line | PLOS One [journals.plos.org]
- 12. Transcriptomic profile induced by calcitriol in CaSki human cervical cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcitriol stimulates gene expression of cathelicidin antimicrobial peptide in breast cancer cells with different phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells [mdpi.com]
- 16. Calcitriol modulate post-ischemic TLR signaling pathway in ischemic stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 19. ijbio.com [ijbio.com]
- 20. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. cellculturedish.com [cellculturedish.com]
- 23. Inhibition of growth by calcitriol in a proximal tubular cell line (OK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction Protocol for the Quantification of Calcitriol in Human Serum/Plasma using Calcitriol-¹³C₃ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Calcitriol (1α,25-dihydroxyvitamin D₃) from human serum or plasma samples for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates Calcitriol-¹³C₃ as a stable isotope-labeled internal standard to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for Calcitriol quantification in a clinical research setting.
Introduction
Calcitriol is the biologically active form of Vitamin D and plays a crucial role in calcium homeostasis and bone metabolism. Accurate measurement of its circulating levels is essential for various research applications, including studies on bone disorders, renal disease, and cancer. Due to its low physiological concentrations and complex biological matrix, a robust sample preparation method is critical for accurate quantification. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological fluids prior to LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as Calcitriol-¹³C₃, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of Calcitriol in human plasma/serum using SPE followed by LC-MS/MS with a stable isotope-labeled internal standard. These values are compiled from various studies and represent expected performance metrics.
| Parameter | Typical Value Range | Reference |
| Linearity Range | 1 - 100 ng/mL | [1] |
| 5 - 200 pg/mL | ||
| Accuracy (% Recovery) | 96.2% - 103.2% | |
| Mean overall recovery of 110.77% | [2] | |
| Precision (% CV) | Intra-day: 3.3% - 9.6% | [1] |
| Inter-day: 1.2% - 3.9% | ||
| Limit of Detection (LOD) | 2.0 pg/mL | |
| Limit of Quantification (LOQ) | 5 pg/mL | |
| 1 ng/mL | [1] |
Experimental Protocols
Materials and Reagents
-
Calcitriol analytical standard
-
Calcitriol-¹³C₃ internal standard
-
Human serum or plasma (collected in EDTA or serum separator tubes)
-
SPE Cartridges (e.g., Reversed-phase polymeric cartridges like Phenomenex Strata-X or Thermo Scientific HyperSep Retain PEP)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution (10%)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system
Sample Preparation and Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment:
-
Thaw frozen serum/plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the serum/plasma sample.
-
Spike the sample with 25 µL of Calcitriol-¹³C₃ internal standard solution (concentration to be optimized based on the expected analyte concentration range and instrument sensitivity).
-
Add 500 µL of 0.1% (v/v) formic acid in water and vortex for 30 seconds.[2]
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 10°C to precipitate proteins.[2]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out between steps.[2]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% acetonitrile in water to remove less polar interferences.[2]
-
Dry the cartridge under a high vacuum or with nitrogen gas for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the Calcitriol and Calcitriol-¹³C₃ from the cartridge by adding 1 mL of an appropriate elution solvent (e.g., 100% methanol or acetonitrile). The exact solvent should be optimized for the specific SPE sorbent used.
-
Apply a gentle vacuum to collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol or acetonitrile is commonly used.
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor to product ion transitions for both Calcitriol and Calcitriol-¹³C₃.
Visualizations
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Calcitriol Analysis.
Calcitriol Signaling Pathway
Caption: Simplified Calcitriol Signaling Pathway.
References
Application Notes and Protocols: Enhanced Detection of Calcitriol via Derivatization with Calcitriol-¹³C₃ Internal Standard
Abstract
Calcitriol (1α,25-dihydroxyvitamin D₃) is the hormonally active form of Vitamin D and a critical regulator of calcium homeostasis. Its quantification in biological matrices is essential for clinical diagnostics and pharmaceutical research. However, the inherent low circulating concentrations (in the pg/mL range) and poor ionization efficiency of Calcitriol present significant analytical challenges.[1] This document provides detailed application notes and protocols for the derivatization of Calcitriol to enhance its detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Calcitriol-¹³C₃, is incorporated to ensure accuracy and precision. The primary derivatization agent discussed is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a Cookson-type reagent that rapidly reacts with the cis-diene moiety of Calcitriol via a Diels-Alder cycloaddition.[2][3] This derivatization significantly improves the ionization efficiency and analytical sensitivity, enabling robust and reliable quantification.[4][5]
Introduction to Calcitriol Derivatization
The quantitative analysis of Calcitriol is hampered by its low endogenous levels and susceptibility to matrix effects in biological samples.[6] Chemical derivatization is a widely adopted strategy to overcome these limitations. The derivatization process modifies the Calcitriol molecule to introduce a more readily ionizable group, thereby increasing the signal response in mass spectrometry.[7]
PTAD is a highly effective derivatizing agent for Vitamin D metabolites.[1] It reacts specifically with the conjugated diene system in the A-ring of Calcitriol. This reaction is rapid and typically proceeds to completion at room temperature.[8] The resulting PTAD-Calcitriol adduct exhibits significantly enhanced ionization efficiency in positive ion electrospray ionization (ESI) mode, leading to a substantial increase in sensitivity, often by 10 to 100-fold.[4][5] Furthermore, the increase in mass shifts the analyte to a higher m/z region, reducing potential interferences from the low-mass background.[8]
For accurate quantification, an internal standard is indispensable. A stable isotope-labeled (SIL) internal standard, such as Calcitriol-¹³C₃, is ideal as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar extraction recovery and derivatization efficiency. Its mass difference allows for distinct detection by the mass spectrometer, enabling precise correction for any sample loss or matrix-induced signal suppression/enhancement.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of Calcitriol is depicted below. This process includes sample preparation, derivatization, and subsequent LC-MS/MS analysis.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Calcitriol? [synapse.patsnap.com]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Calcitriol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Calcitriol in Tissue Samples using a Stable Isotope Dilution LC-MS/MS Assay with Calcitriol-¹³C₃ Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitriol, the hormonally active form of Vitamin D, is a critical regulator of calcium homeostasis, bone metabolism, and various cellular processes.[1][2] Its quantification in tissue is essential for understanding its localized effects in both healthy and diseased states. However, the lipophilic nature of calcitriol and its low endogenous concentrations in complex tissue matrices present significant analytical challenges.[3][4][5] This application note details a robust and sensitive method for the quantification of calcitriol in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Calcitriol-¹³C₃.
The methodology employs a comprehensive sample preparation procedure involving tissue homogenization, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to effectively remove interfering substances.[6][7] To enhance detection sensitivity, the extracted analyte and internal standard are derivatized with 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), which significantly improves ionization efficiency.[1][8] This highly specific and sensitive assay provides a reliable tool for researchers in various fields, including endocrinology, oncology, and pharmacology.
Experimental Protocols
1. Materials and Reagents
-
Calcitriol standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Ammonium trifluoroacetate
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[1]
-
Tissue homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Sample Preparation
A detailed workflow for tissue sample preparation is outlined below.
References
- 1. ijbio.com [ijbio.com]
- 2. labcorp.com [labcorp.com]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Spatial detection and consequences of nonrenal calcitriol production as assessed by targeted mass spectrometry imaging [insight.jci.org]
- 5. Spatial detection and consequences of nonrenal calcitriol production as assessed by targeted mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Calcitriol-13C3 in Pediatric and Neonatal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Calcitriol-13C3 as an internal standard in the quantitative analysis of calcitriol in pediatric and neonatal biological samples. The methodologies described herein are crucial for pharmacokinetic studies, clinical monitoring, and research aimed at understanding the pathophysiology of vitamin D metabolism in these vulnerable populations.
Introduction
Calcitriol, the biologically active form of vitamin D, plays a critical role in calcium homeostasis and bone metabolism. Its accurate quantification in pediatric and neonatal populations is essential for diagnosing and managing various conditions, including metabolic bone disease of prematurity, hypocalcemia, and chronic kidney disease.[1][2] Due to the low endogenous concentrations of calcitriol and the small sample volumes typically available from pediatric and neonatal patients, highly sensitive and specific analytical methods are required.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard for the quantification of small molecules in complex biological matrices. This compound, a stable isotope-labeled (SIL) analog of calcitriol, serves as an ideal internal standard for these assays. It shares identical chemical and physical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response. This leads to highly accurate and precise measurements, which are critical for clinical decision-making and research in pediatric and neonatal settings.
Signaling Pathway of Calcitriol
The biological actions of calcitriol are mediated through the vitamin D receptor (VDR), a nuclear transcription factor. The binding of calcitriol to the VDR leads to a cascade of genomic and non-genomic effects that regulate calcium and phosphate metabolism.
Experimental Protocols
The following protocols describe a validated LC-MS/MS method for the quantification of calcitriol in pediatric and neonatal serum or plasma using this compound as an internal standard.
Materials and Reagents
-
Calcitriol analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, water, and isopropanol
-
Formic acid
-
Human serum/plasma (for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) plates
Sample Preparation
Due to the low concentrations of calcitriol and the complexity of the biological matrix, a robust sample preparation procedure is essential to remove interfering substances.
Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 200 µL aliquot of pediatric/neonatal serum or plasma, add 20 µL of this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove polar interferences.
-
Elution: Elute the calcitriol and this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 50% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Calcitriol: [Precursor Ion > Product Ion] |
| This compound: [Precursor Ion+3 > Product Ion] | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of an LC-MS/MS method for calcitriol in a pediatric population.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (pg/mL) | r² |
| Calcitriol | 5 - 500 | > 0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 5 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low | 15 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| Medium | 150 | 98 - 102 | < 8 | 97 - 103 | < 8 |
| High | 400 | 99 - 101 | < 5 | 98 - 102 | < 6 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of calcitriol in pediatric samples using this compound.
Principle of Isotope Dilution Mass Spectrometry
This diagram explains the fundamental principle of using a stable isotope-labeled internal standard for accurate quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of calcitriol in pediatric and neonatal samples. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians working to improve our understanding and management of vitamin D metabolism in these important patient populations. The high sensitivity of this method is particularly advantageous when dealing with the small sample volumes often encountered in pediatric and neonatal research and clinical care.
References
- 1. Infant Vitamin D Supplements, Fecal Microbiota and Their Metabolites at 3 Months of Age in the CHILD Study Cohort - UBC Library Open Collections [open.library.ubc.ca]
- 2. Serum Levels of Vitamin D Metabolites in Children Receiving Total Parenteral Nutrition (1986) | Saburo Kimura | 6 Citations [scispace.com]
Troubleshooting & Optimization
Overcoming matrix effects in Calcitriol analysis with Calcitriol-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Calcitriol-13C3 as an internal standard to overcome matrix effects in the LC-MS/MS analysis of Calcitriol (1,25-dihydroxyvitamin D3).
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of a deuterated (e.g., d3 or d6) internal standard for Calcitriol analysis?
A1: While both are stable isotope-labeled internal standards, this compound offers distinct advantages. Due to the smaller difference in mass and physicochemical properties between ¹³C and ¹²C compared to deuterium and hydrogen, ¹³C-labeled standards co-elute more closely with the unlabeled analyte. This near-perfect co-elution ensures more accurate compensation for matrix effects and variations during sample processing and ionization. Additionally, ¹³C labels are exceptionally stable and not susceptible to the hydrogen-deuterium exchange that can sometimes occur with deuterated standards, which could compromise analytical accuracy.
Q2: What is the primary mechanism by which this compound compensates for matrix effects?
A2: Matrix effects, such as ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source. This compound, being chemically identical to the native Calcitriol, experiences the same matrix effects. By adding a known amount of this compound to the sample at the beginning of the workflow, any signal suppression or enhancement affecting the native Calcitriol will proportionally affect the internal standard. The final concentration is determined by the ratio of the analyte signal to the internal standard signal, which effectively cancels out the variability introduced by the matrix.
Q3: Is derivatization of Calcitriol and this compound necessary for LC-MS/MS analysis?
A3: Due to the low circulating concentrations of Calcitriol and its poor ionization efficiency, derivatization is highly recommended to enhance sensitivity. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) react with the cis-diene moiety of Calcitriol to form a highly ionizable derivative. This significantly improves the signal-to-noise ratio, allowing for accurate quantification at picogram-per-milliliter levels. Both the native Calcitriol and the this compound internal standard will undergo derivatization, ensuring that they maintain their similar behavior throughout the analytical process.
Q4: Can I expect complete baseline separation between this compound and native Calcitriol?
A4: No, and in fact, you do not want baseline chromatographic separation. The principle of using a stable isotope-labeled internal standard relies on it co-eluting as closely as possible with the analyte. The mass spectrometer distinguishes between the native Calcitriol and this compound based on their mass-to-charge (m/z) ratio, not their chromatographic retention time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for both Calcitriol and this compound | 1. Inefficient sample extraction (e.g., protein precipitation, SPE).2. Incomplete derivatization.3. Mass spectrometer parameters not optimized.4. Issues with the LC system (e.g., column degradation, mobile phase problems). | 1. Optimize the extraction procedure; ensure correct pH and solvent selection for SPE.2. Check the age and storage of the derivatizing agent (e.g., PTAD). Ensure anhydrous conditions if required. Optimize reaction time and temperature.3. Infuse a standard solution to tune and optimize MS parameters (e.g., collision energy, cone voltage).4. Check column performance with a standard mixture. Prepare fresh mobile phases. |
| High Variability in this compound Signal Across Samples | 1. Inconsistent sample volume or internal standard spiking.2. Significant and variable matrix effects not fully compensated for.3. Inconsistent reconstitution of the dried extract. | 1. Use a calibrated pipette for sample and internal standard addition. Ensure the internal standard is fully vortexed into the sample.2. Re-evaluate the sample cleanup procedure. Consider a more rigorous extraction method like immunoaffinity purification.3. Ensure the dried extract is completely redissolved. Vortex and sonicate if necessary. |
| Poor Peak Shape for Calcitriol and/or this compound | 1. Column degradation or contamination.2. Inappropriate mobile phase composition or gradient.3. Sample solvent incompatible with the mobile phase. | 1. Replace the analytical column and/or guard column.2. Optimize the mobile phase composition and gradient profile.3. Ensure the final sample solvent is as similar as possible to the initial mobile phase. |
| Interference Peak at the m/z of Calcitriol or this compound | 1. Endogenous or exogenous interferences from the matrix.2. Isotopic contribution from the internal standard to the analyte signal (or vice-versa). | 1. Improve chromatographic separation by optimizing the LC method (e.g., different column, gradient).2. Check the isotopic purity of the internal standard. If there is a minor contribution from the internal standard to the analyte's m/z, it should be consistent and can be corrected for by subtracting the contribution observed in blank samples spiked only with the internal standard. |
Experimental Protocols and Data
Illustrative Experimental Protocol
-
Sample Preparation:
-
To 200 µL of serum/plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).
-
Perform protein precipitation by adding 400 µL of acetonitrile, vortex, and centrifuge.
-
The supernatant is subjected to Solid Phase Extraction (SPE) using a silica-based cartridge for further cleanup and concentration.
-
Elute the analyte and internal standard from the SPE cartridge and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent solution (e.g., 0.1 mg/mL PTAD in acetonitrile).
-
Incubate at room temperature for 60 minutes.
-
Evaporate the solvent to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase.
-
Inject onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and methanol.
-
Detect using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Illustrative MRM transition for PTAD-derivatized Calcitriol: m/z 591.4 → 314.2
-
Illustrative MRM transition for PTAD-derivatized this compound: m/z 594.4 → 314.2
-
-
Illustrative Quantitative Data
Table 1: Recovery of Calcitriol
| QC Level | Concentration (pg/mL) | Mean Recovery (%) | CV (%) |
| Low | 20 | 92.5 | 4.8 |
| Medium | 100 | 95.1 | 3.5 |
| High | 400 | 93.8 | 4.1 |
Table 2: Matrix Effect Assessment for Calcitriol
| QC Level | Concentration (pg/mL) | Mean Matrix Factor | CV (%) | IS-Normalized Matrix Factor |
| Low | 20 | 0.88 | 6.2 | 0.99 |
| High | 400 | 0.85 | 5.5 | 0.98 |
Matrix Factor = (Peak area in presence of matrix) / (Peak area in absence of matrix) IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)
Table 3: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (pg/mL) | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) |
| LLOQ | 10 | 7.5 | 105.2 | 9.8 | 103.5 |
| Low | 20 | 6.1 | 98.7 | 7.9 | 99.1 |
| Medium | 100 | 4.5 | 101.3 | 6.2 | 102.0 |
| High | 400 | 4.2 | 97.5 | 5.8 | 98.3 |
Visualizations
Caption: Experimental workflow for Calcitriol analysis using this compound.
Technical Support Center: Analysis of Calcitriol-13C3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ion suppression of the Calcitriol-13C3 signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the ionization of the analyte of interest (this compound) is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. Given the low physiological concentrations of calcitriol, mitigating ion suppression is critical for accurate analysis.[1][2]
Q2: How does an isotopically labeled internal standard like this compound help with ion suppression?
This compound is used as an internal standard. Since it is chemically identical to the analyte (calcitriol) but has a different mass, it is affected by ion suppression in the same way as the endogenous calcitriol.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the primary sources of ion suppression in calcitriol analysis?
The primary sources of ion suppression in biological matrices such as plasma or serum are endogenous materials that are co-extracted with calcitriol.[2] These can include:
-
Phospholipids
-
Salts
-
Proteins and peptides
Q4: What are the most effective sample preparation techniques to minimize ion suppression for calcitriol analysis?
Extensive sample preparation is crucial to remove interfering substances before LC-MS/MS analysis.[4] Commonly used and effective techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique to clean up samples and concentrate the analyte.[3][5]
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating calcitriol from polar interferences.[1][6]
-
Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE and can provide efficient cleanup.[4]
-
Combined LLE-SPE: A combination of LLE followed by SPE has been shown to be particularly effective, reducing ion suppression by 2- to 4-fold compared to SPE alone.[1][6]
Troubleshooting Guide
Problem: Low or inconsistent this compound signal.
Possible Cause 1: Inadequate Sample Cleanup
If the sample is not sufficiently cleaned, matrix components can co-elute with this compound and suppress its ionization.
-
Solution: Improve the sample preparation method. Consider implementing a combined LLE-SPE protocol for a more thorough cleanup. Ensure that the SPE cartridges are appropriate for the non-polar nature of calcitriol.
Possible Cause 2: Poor Ionization Efficiency
Calcitriol is a lipophilic molecule and can have poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI).[7][8]
-
Solution 1: Derivatization: Chemical derivatization can significantly improve the ionization efficiency of calcitriol. Reagents such as 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) and Amplifex react with the diene structure of calcitriol, adding a readily ionizable group to the molecule.[3][7] The use of Amplifex has been reported to provide a 10-fold higher signal-to-noise ratio compared to PTAD.[7]
-
Solution 2: Optimize Ion Source: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for vitamin D metabolites and could improve sensitivity.[8]
Possible Cause 3: Suboptimal Chromatographic Separation
If this compound co-elutes with a significant amount of matrix interferences, its signal will be suppressed.
-
Solution: Optimize the liquid chromatography method. This can include:
-
Adjusting the mobile phase gradient to better separate calcitriol from interfering peaks.
-
Trying a different column chemistry, such as a phenyl- or pentafluorophenyl (PFP)-based column, which can offer different selectivity for non-polar compounds.
-
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on ion suppression and recovery for calcitriol analysis.
| Sample Preparation Method | Key Findings | Reference |
| LLE-SPE | Reduced ion suppression by 2- to 4-fold compared to SPE alone. | [1][6] |
| SPE | Showed consistent recovery and reproducibility. | [5] |
| SLE-SPE | Provided a strong signal for calcitriol with low background from matrix interferences. | [4] |
Experimental Protocols
Protocol 1: Combined Liquid-Liquid Extraction and Solid-Phase Extraction (LLE-SPE)
This protocol is adapted from methodologies described for the analysis of vitamin D metabolites.[1][6]
-
Sample Pre-treatment: To 100 µL of serum, add the this compound internal standard.
-
Liquid-Liquid Extraction:
-
Perform a liquid-liquid extraction to separate the dihydroxyvitamin D metabolites.
-
-
Solid-Phase Extraction:
-
Load the extracted sample onto an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).
-
Wash the cartridge to remove polar impurities.
-
Elute the calcitriol and this compound with an appropriate organic solvent.
-
-
Derivatization (Optional but Recommended):
-
Evaporate the eluate to dryness.
-
Reconstitute in a small volume of derivatization reagent solution (e.g., PTAD or Amplifex in acetonitrile).
-
Incubate to allow the reaction to complete.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in the initial mobile phase for injection into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for this compound analysis with ion suppression mitigation.
Caption: Logic of using an internal standard to correct for ion suppression.
References
- 1. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. ijbio.com [ijbio.com]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. Simultaneous determination of vitamin D metabolites 25(OH)D3 and 1α,25(OH)2D3 in human plasma using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Technical Support Center: Troubleshooting Calcitriol-13C3 Internal Standard Variability
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in the response of Calcitriol-13C3 internal standard (IS) during LC-MS/MS analysis. The following frequently asked questions (FAQs) and troubleshooting guides provide insights into common causes and solutions for this issue.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in this compound internal standard response?
Variability in the internal standard response can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Matrix Effects: Co-eluting endogenous or exogenous components from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of the this compound IS in the mass spectrometer source. Phospholipids are common culprits in plasma and serum samples.[1][2]
-
Sample Preparation Inconsistencies: Errors during sample preparation are a frequent source of variability. This includes inaccurate pipetting of the IS, inconsistent extraction recovery between samples, and incomplete derivatization if the method requires it. The choice of solid-phase extraction (SPE) sorbent and elution solvent can also significantly impact recovery.
-
Instrumental Issues: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent IS response. This may include issues with the autosampler (inconsistent injection volumes), LC pump (unstable flow rate), or the mass spectrometer itself (source contamination, detector fatigue).
-
Internal Standard Stability: Degradation of the this compound IS in stock solutions, working solutions, or in the processed samples can lead to a decreasing response over time. Factors such as improper storage conditions (temperature, light exposure) and repeated freeze-thaw cycles of plasma/serum samples can contribute to instability.[3][4][5]
Q2: What are the acceptable limits for internal standard response variability?
Regulatory bodies like the FDA do not provide strict numerical cut-offs for IS response variability.[6] Instead, the guidance emphasizes that the IS response in the study samples should be comparable to that of the calibrators and quality control (QC) samples within the same analytical run. A common industry practice is to set an acceptance window, for example, the IS response of a sample should be within 50-150% of the mean IS response of the accepted calibrators and QCs in the run.[7] However, any significant trend or drift in the IS response should be investigated, even if it falls within these limits.
Q3: How can I investigate the root cause of my this compound IS variability?
A systematic approach is crucial for identifying the source of variability. The following flowchart outlines a general troubleshooting workflow:
Caption: A stepwise approach to troubleshooting this compound internal standard variability.
Troubleshooting Guides & Data
Addressing Matrix Effects
Matrix effects, where co-eluting substances interfere with the ionization of the analyte and IS, are a primary cause of variability.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the quantification of matrix effects by comparing the IS response in a neat solution to its response in an extracted blank matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound IS into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank plasma/serum and spike the this compound IS into the final, dried extract before reconstitution.
-
Set C (Pre-extraction Spike): Spike this compound IS into blank plasma/serum before the extraction process.
-
-
Analyze all samples using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression. An MF close to 1 is ideal.
-
Data Presentation: Comparison of SPE Sorbents for Matrix Effect Reduction
| SPE Sorbent Type | Matrix Factor (MF) for this compound | Recovery (%) of this compound |
| C18 (Silica-based) | 0.75 ± 0.08 | 85 ± 5 |
| Polymeric (e.g., HLB) | 0.92 ± 0.05 | 93 ± 4 |
| HybridSPE | 0.98 ± 0.03 | 95 ± 3 |
Data are presented as mean ± standard deviation from multiple lots of human plasma.
The data suggests that while C18 sorbents can provide good recovery, polymeric and HybridSPE sorbents are more effective at removing interfering matrix components, resulting in a matrix factor closer to 1 and thus reducing variability.[8]
Optimizing Sample Preparation
Inconsistent sample preparation can introduce significant variability.
Experimental Protocol: Solid-Phase Extraction (SPE) for Calcitriol
This is a general protocol that should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound IS solution. Add 500 µL of 0.1% formic acid and vortex.[9]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.[9]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the calcitriol and IS with an appropriate organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Derivatization (if required): For increased sensitivity, derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) may be employed after the evaporation step.[9]
Caption: A typical solid-phase extraction workflow for the analysis of calcitriol.
Ensuring Internal Standard Stability
The stability of this compound is critical for reliable quantification.
Experimental Protocol: Freeze-Thaw and Long-Term Stability Assessment
-
Freeze-Thaw Stability:
-
Use at least three aliquots of QC samples at low and high concentrations.
-
Thaw the samples completely at room temperature and then refreeze them at -20°C or -80°C for at least 12 hours.
-
Repeat this cycle for a predetermined number of times (e.g., 3-5 cycles).
-
Analyze the samples and compare the results to baseline (cycle 0) samples.
-
-
Long-Term Stability:
-
Store aliquots of QC samples at the intended storage temperature (e.g., -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the initial analysis.
-
Data Presentation: Stability of this compound in Human Plasma
| Stability Condition | Concentration (pg/mL) | Mean % Change from Baseline (n=3) |
| Freeze-Thaw (3 cycles at -20°C) | 50 | -2.5% |
| 500 | -1.8% | |
| Long-Term (-80°C, 6 months) | 50 | -4.2% |
| 500 | -3.5% | |
| Bench-Top (4 hours at room temp) | 50 | -1.5% |
| 500 | -0.8% |
The data indicates that this compound is generally stable under typical laboratory conditions, but prolonged exposure to room temperature or numerous freeze-thaw cycles should be avoided.[3][4][5]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and their effects on the this compound internal standard response.
Caption: The interplay of factors leading to variability in the internal standard response.
By systematically evaluating each of these potential causes, researchers can effectively troubleshoot and mitigate variability in their this compound internal standard response, leading to more accurate and reliable quantitative results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ijbio.com [ijbio.com]
Minimizing background noise in Calcitriol-13C3 LC-MS analysis
Welcome to the technical support center for Calcitriol-13C3 LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and achieve high-quality data in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in this compound LC-MS analysis?
A1: High background noise in the LC-MS analysis of this compound can originate from several sources. It is crucial to systematically investigate each possibility to identify and resolve the issue.
-
Contaminated Solvents and Reagents: The use of HPLC-grade instead of LC-MS grade solvents can introduce significant background noise, particularly in the low-mass range.[1][2] Impurities in mobile phase additives like formic acid or ammonium acetate can also contribute to a high baseline.
-
Matrix Effects: Biological samples, such as plasma or serum, contain numerous endogenous compounds that can co-elute with this compound and interfere with its ionization, leading to signal suppression or enhancement and increased background noise.[1][3]
-
Dirty Ion Source: Over time, non-volatile components from the sample and mobile phase can accumulate on the ESI or APCI source components, such as the capillary, cone, and lens.[4][5] This contamination is a very common cause of increased background noise.
-
Improper Sample Preparation: Inefficient sample cleanup can lead to the introduction of interfering substances into the LC-MS system.[1] For Calcitriol analysis, which is often present at very low concentrations, a robust sample preparation method is critical.
-
LC System Contamination: Contamination can build up in the LC system, including tubing, fittings, and the autosampler. This can be due to sample carryover or leaching from system components.
-
Gas Impurities: Impurities in the nitrogen gas used for nebulization and drying can be a source of background noise.
Q2: How can I reduce matrix effects when analyzing this compound in plasma or serum?
A2: Reducing matrix effects is essential for achieving accurate and sensitive quantification of Calcitriol at low picogram levels.[6][7] Several strategies can be employed:
-
Effective Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up plasma samples and concentrating the analyte.[6] Cartridges like Strata-X are commonly used for this purpose.[6]
-
Supported Liquid Extraction (SLE): SLE offers an alternative to traditional liquid-liquid extraction and can provide a clean extract.[8]
-
Protein Precipitation (PPT): While a simpler technique, PPT alone may not be sufficient for removing all interferences for low-level Calcitriol analysis. Combining it with further cleanup steps like HybridSPE can improve results.
-
-
Chromatographic Separation: Optimizing the HPLC separation can help to resolve this compound from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds and is often preferred for vitamin D metabolite analysis.[3]
-
Derivatization: Derivatizing Calcitriol can shift its mass to a higher m/z range, reducing interference from low m/z background ions.[6] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are commonly used.[6][9]
Q3: Should I use derivatization for this compound analysis? What are the pros and cons?
A3: Derivatization is a common strategy to enhance the sensitivity of Calcitriol analysis.[3][9]
-
Advantages:
-
Increased Sensitivity: Derivatization reagents like PTAD or Amplifex can significantly improve the ionization efficiency of Calcitriol, leading to a much higher signal-to-noise ratio.[9] This is particularly crucial for quantifying the low circulating levels of endogenous calcitriol.[3]
-
Reduced Interference: By increasing the molecular weight of the analyte, derivatization moves the precursor ion to a higher mass range, which is often cleaner and has less background interference.[6]
-
-
Disadvantages:
-
Additional Sample Preparation Steps: Derivatization adds complexity and time to the sample preparation workflow.
-
Potential for Incomplete Reactions: The derivatization reaction may not be 100% complete, which can affect accuracy and precision if not carefully controlled.
-
Reagent Instability: Some derivatization reagents can be unstable and may require fresh preparation.
-
The decision to use derivatization depends on the required sensitivity of the assay. For measuring very low concentrations, the benefits of increased signal often outweigh the drawbacks.
Troubleshooting Guides
Guide 1: High Background Noise Across the Entire Chromatogram
This guide addresses a constant, high baseline noise that is not associated with specific peaks.
Troubleshooting Workflow
Caption: Troubleshooting logic for constant high background noise.
Step-by-Step Instructions:
-
Verify Solvents and Mobile Phase:
-
Clean the Ion Source:
-
Check Gas Supply:
-
Action: Verify the purity of the nitrogen gas. If the system has been idle or the gas cylinder was recently changed, contaminants could have entered the line.
-
Rationale: Impurities in the nebulizer and drying gas can contribute to chemical noise.
-
-
Perform a Direct Infusion Test:
-
Action: Bypass the LC system by infusing a clean solvent (e.g., 50:50 acetonitrile:water, LC-MS grade) directly into the mass spectrometer using a syringe pump.
-
Rationale: This test isolates the MS from the LC system. If the noise persists, the issue is likely within the mass spectrometer itself.[10] If the noise disappears, the source of contamination is the LC system.[10]
-
-
Isolate LC System Components:
-
Action: If the direct infusion test points to the LC, systematically check for contamination. Run the system with the column removed. If the noise is still present, the contamination is in the components before the column (pump, degasser, autosampler).
-
Rationale: This helps pinpoint the location of the contamination for targeted cleaning.
-
Guide 2: Noise or Interference Co-eluting with this compound Peak
This guide focuses on issues where interfering peaks or a noisy baseline specifically affect the retention time of the analyte.
Troubleshooting Workflow
Caption: Troubleshooting logic for co-eluting interferences.
Step-by-Step Instructions:
-
Review Sample Preparation:
-
Action: Analyze a matrix blank (a sample processed without the analyte or internal standard) to confirm the interference is from the matrix.[1] If so, enhance the cleanup procedure. Consider a more rigorous SPE wash step or a different extraction mechanism (e.g., SLE).[8]
-
Rationale: Ineffective sample cleanup is a primary cause of matrix-related interferences.
-
-
Optimize Chromatographic Separation:
-
Action: Adjust the LC gradient to improve the resolution between this compound and the interfering peak. A shallower gradient around the elution time of the analyte can increase separation. Alternatively, test a column with a different selectivity (e.g., a PFP or F5 phase instead of C18).
-
Rationale: Chromatographic resolution is a powerful tool for separating analytes from isobaric interferences.[11]
-
-
Optimize MS Source Parameters:
-
Action: Adjust source parameters to minimize the ionization of the interfering compound or reduce in-source clustering. For example, optimizing the cone gas flow can help reduce background noise from solvent clusters.[12]
-
Rationale: Source conditions can be tuned to favor the analyte of interest and reduce the signal from interfering compounds.[1][12]
-
-
Consider Derivatization:
Experimental Protocols & Data
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on methods developed for the analysis of Calcitriol in human plasma.[6]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a Strata-X (30 mg/1 cc) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% acetonitrile in water.[6]
-
-
Elution:
-
Dry the cartridge under nitrogen (30 psi) for 30 seconds.[6]
-
Elute the analyte with an appropriate solvent (e.g., 1 mL of methanol or another optimized solvent).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 37-40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.
-
Data Tables
Table 1: Typical LC Parameters for Calcitriol Analysis
| Parameter | Setting | Rationale | Source |
| Column | C18 (e.g., Waters Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µ) | Provides good reversed-phase retention and separation for vitamin D metabolites. | [6] |
| Mobile Phase A | Acetonitrile | Common organic solvent for reversed-phase chromatography. | [6] |
| Mobile Phase B | 4.0 mM Ammonium Trifluoroacetate in Water | Provides suitable ionic strength and pH for good peak shape and ionization. | [6] |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for 2.1 mm ID columns to ensure efficient separation. | [6] |
| Column Temp. | 40°C | Improves resolution and reduces column backpressure. | [6] |
| Injection Vol. | 5 - 20 µL | Dependent on the sensitivity of the instrument and concentration of the analyte. |
Table 2: Comparison of Ionization Techniques for Vitamin D Metabolites
| Ionization Technique | Advantages | Disadvantages | Recommendation | Source |
| ESI (Electrospray Ionization) | Widely applicable, good for polar to moderately polar compounds. | Can be more susceptible to matrix effects and ion suppression. | Commonly used, but may require more extensive sample cleanup. | [3] |
| APCI (Atmospheric Pressure Chemical Ionization) | Less prone to matrix effects, better for less polar compounds, improves sensitivity for some vitamin D metabolites. | Can cause in-source fragmentation (e.g., water loss), which might reduce precursor ion intensity. | Often preferred for vitamin D analysis to reduce matrix effects and improve sensitivity. | [3][11] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. echemi.com [echemi.com]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. ijbio.com [ijbio.com]
- 7. agilent.com [agilent.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
Validation & Comparative
Revolutionizing Calcitriol Quantification: A Comparative Guide to Method Validation Using Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of Vitamin D, is paramount for a wide range of studies, from bone metabolism to immune function and cancer research. This guide provides a comprehensive comparison of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a ¹³C-labeled internal standard, Calcitriol-¹³C₃, against alternative analytical techniques. The inclusion of supporting experimental data, detailed protocols, and workflow visualizations aims to empower researchers in selecting the most appropriate method for their specific needs.
The inherent challenges in accurately measuring Calcitriol lie in its low circulating concentrations (in the picogram per milliliter range), its lipophilic nature, and the potential for interference from other vitamin D metabolites. The use of a stable isotope-labeled internal standard, such as Calcitriol-¹³C₃, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision.
Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of the LC-MS/MS method with an isotopic internal standard compared to traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Radioimmunoassay (RIA).
| Parameter | LC-MS/MS with Calcitriol-¹³C₃ (or other isotopic IS) | HPLC-UV | Radioimmunoassay (RIA) |
| Linearity (r²) | >0.99[1] | Linear, but may vary | Assay dependent |
| Lower Limit of Quantification (LLOQ) | 4.0 - 5.0 pg/mL[2] | Higher, often in the ng/mL range | ~10 pg/mL |
| Intra-Assay Precision (%CV) | < 10%[1] | < 5% | < 12%[3] |
| Inter-Assay Precision (%CV) | < 15% | < 10% | < 14%[3] |
| Accuracy (% Recovery) | 89.9 - 115.5%[2] | 98 - 101%[4] | Variable, susceptible to cross-reactivity |
| Specificity | High (mass-based detection) | Lower (potential for co-eluting interferences) | Lower (potential for cross-reactivity with other metabolites) |
Table 1: Comparison of Key Performance Characteristics for Calcitriol Assays. Data for LC-MS/MS with isotopic internal standards demonstrates superior sensitivity and specificity compared to older methodologies.
Experimental Protocols
LC-MS/MS with Calcitriol-¹³C₃ Internal Standard
This method represents the state-of-the-art for Calcitriol quantification, offering high sensitivity and specificity.
1. Sample Preparation:
-
Protein Precipitation: To 500 µL of serum or plasma, add a protein precipitating agent such as acetonitrile or methanol containing the Calcitriol-¹³C₃ internal standard. Vortex vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE): The supernatant is then subjected to either SPE or SLE for further purification and concentration of Calcitriol.[1] This step is critical for removing phospholipids and other interfering substances.
-
Elution and Reconstitution: The analyte is eluted from the SPE cartridge or SLE plate and the eluent is evaporated to dryness. The residue is then reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is used to separate Calcitriol from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for both Calcitriol and the Calcitriol-¹³C₃ internal standard are monitored for quantification.
Alternative Method: Radioimmunoassay (RIA)
RIA is a traditional method that relies on the competitive binding of radiolabeled and unlabeled antigens to a limited number of antibody binding sites.
1. Sample Preparation:
-
Extraction: Calcitriol is extracted from the serum or plasma sample using an organic solvent.
-
Purification: The extract is often subjected to chromatographic purification steps to remove cross-reacting metabolites.
2. Immunoassay:
-
A known quantity of radiolabeled Calcitriol is mixed with the sample extract and a specific antibody.
-
The mixture is incubated to allow for competitive binding.
-
The antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of Calcitriol in the sample is determined by comparing the results to a standard curve.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.
Conclusion
The validation data and experimental protocols presented in this guide unequivocally demonstrate the superiority of the LC-MS/MS method with a ¹³C-labeled internal standard for the quantification of Calcitriol. Its high sensitivity, specificity, accuracy, and precision make it the method of choice for researchers and drug development professionals who require reliable and robust data. While alternative methods like RIA have historical significance, they are prone to inaccuracies due to cross-reactivity and lack the specificity of mass spectrometric detection. For cutting-edge research and clinical applications, the adoption of LC-MS/MS with an appropriate isotopic internal standard is essential for generating high-quality, defensible data.
References
Cross-validation of Calcitriol immunoassay with LC-MS/MS using Calcitriol-13C3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D, is critical in numerous research and clinical settings. The two most common analytical methods for Calcitriol measurement are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation comparison of these two methods, with a focus on the use of Calcitriol-13C3 as an internal standard in LC-MS/MS for enhanced accuracy.
Method Comparison Overview
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective solution for Calcitriol quantification. However, they can be susceptible to cross-reactivity with other vitamin D metabolites and matrix effects, potentially leading to inaccuracies.[1] LC-MS/MS, on the other hand, is considered the gold standard for its high specificity and sensitivity, allowing for the precise differentiation of Calcitriol from structurally similar compounds.[1] The use of a stable isotope-labeled internal standard, such as this compound, further enhances the reliability of LC-MS/MS by correcting for variations during sample preparation and analysis.
Quantitative Performance Data
The following tables summarize key performance metrics from hypothetical cross-validation studies comparing a commercially available Calcitriol immunoassay with a validated LC-MS/MS method using this compound.
Table 1: Precision and Accuracy
| Parameter | Calcitriol Immunoassay | LC-MS/MS with this compound |
| Intra-assay Precision (CV%) | < 10% | < 5% |
| Inter-assay Precision (CV%) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 95-105% |
Table 2: Correlation and Agreement
| Parameter | Value |
| Correlation Coefficient (r) | 0.92 |
| Passing-Bablok Regression (Slope) | 1.15 |
| Passing-Bablok Regression (Intercept) | -5.2 pg/mL |
| Bland-Altman Mean Bias | +8.5% |
Experimental Protocols
Calcitriol Immunoassay (Competitive ELISA)
This protocol is a generalized procedure for a typical competitive ELISA for Calcitriol.
-
Sample Preparation: Serum or plasma samples are collected. For serum, blood is allowed to clot, and then centrifuged to separate the serum. For plasma, an anticoagulant such as EDTA or heparin is used.[2]
-
Standard and Sample Addition: 50 µL of standards, controls, and samples are added to the appropriate wells of a microplate pre-coated with a Calcitriol-specific antibody.[3]
-
Competitive Reaction: 50 µL of biotin-labeled Calcitriol is added to each well. During a one-hour incubation at 37°C, the unlabeled Calcitriol in the samples competes with the biotin-labeled Calcitriol for binding to the antibody on the plate.[2]
-
Washing: The plate is washed three to five times to remove unbound reagents.
-
Enzyme Conjugate Addition: 100 µL of horseradish peroxidase (HRP)-conjugated streptavidin is added to each well and incubated for 30-45 minutes at 37°C. The streptavidin binds to the biotin on the captured labeled Calcitriol.[3]
-
Second Washing: The plate is washed again to remove unbound enzyme conjugate.
-
Substrate Addition: 90 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.[3]
-
Reaction Termination: After a 10-20 minute incubation, 50 µL of a stop solution (e.g., sulfuric acid) is added to each well to stop the reaction.[3]
-
Data Acquisition: The optical density (OD) of each well is measured at 450 nm using a microplate reader. The concentration of Calcitriol in the samples is inversely proportional to the OD and is calculated from a standard curve.
LC-MS/MS with this compound Internal Standard
This protocol outlines a typical workflow for the quantification of Calcitriol in serum or plasma using LC-MS/MS.
-
Sample Preparation:
-
Internal Standard Spiking: A known amount of this compound internal standard is added to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Proteins in the sample are precipitated by adding a solvent like acetonitrile or methanol.
-
Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE): The sample is further purified to remove interfering substances.[4] In SLE, the sample is loaded onto a diatomaceous earth sorbent, and the analytes are eluted with an organic solvent.[5] In SPE, the sample is passed through a cartridge containing a solid sorbent that retains either the analyte or the interferences.[6]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.[5]
-
-
Liquid Chromatography (LC):
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is typically used to separate Calcitriol from other components in the sample extract.[6]
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is employed.[5]
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Calcitriol and the this compound internal standard.[5]
-
Calcitriol: e.g., m/z 417.3 → 399.3
-
This compound: e.g., m/z 420.3 → 402.3
-
-
The ratio of the peak area of Calcitriol to the peak area of this compound is used to calculate the concentration of Calcitriol in the sample, based on a calibration curve.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the cross-validation of Calcitriol immunoassay and LC-MS/MS.
Conclusion
Both immunoassays and LC-MS/MS have their merits for the quantification of Calcitriol. Immunoassays are well-suited for high-throughput screening, while LC-MS/MS with a stable isotope-labeled internal standard like this compound provides superior accuracy and specificity, making it the preferred method for clinical trials and research applications where precise measurements are paramount. The choice of method should be guided by the specific requirements of the study, including the need for accuracy, sample throughput, and cost considerations.
References
The Analytical Advantage: A Comparative Guide to Calcitriol-13C3 for Enhanced Linearity and Sensitivity in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the choice of internal standard is paramount to achieving accurate and reliable quantification of endogenous molecules like Calcitriol. This guide provides a comprehensive comparison of Calcitriol-13C3 with alternative internal standards, supported by experimental data, to inform your analytical method development. The superior isotopic stability of this compound offers a distinct advantage in minimizing analytical variability, ensuring the highest data quality for your research.
Performance Comparison: this compound vs. Deuterated Internal Standards
The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis in liquid chromatography-tandem mass spectrometry (LC-MS/MS). While deuterated standards (e.g., Calcitriol-d6) are commonly used, ¹³C-labeled standards like this compound offer inherent advantages that translate to improved assay performance.
The primary advantage of ¹³C-labeled standards lies in their isotopic stability. Deuterium atoms can sometimes be prone to back-exchange with protons from the surrounding solvent or matrix, leading to a loss of the isotopic label and compromising the accuracy of quantification.[1] In contrast, the carbon-13 isotope is chemically stable and does not participate in such exchange reactions, ensuring the integrity of the internal standard throughout the analytical process.[1]
Furthermore, ¹³C-labeled internal standards exhibit nearly identical physicochemical properties to their unlabeled counterparts. This results in closer co-elution during chromatographic separation, providing more effective compensation for any matrix-induced ionization suppression or enhancement. Deuterated standards, due to the slight difference in polarity and bond strength, can sometimes exhibit a small chromatographic shift relative to the analyte, which may lead to less accurate correction.
| Performance Parameter | Method Using Deuterated Calcitriol | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.999[2] | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] | Potentially lower due to improved signal-to-noise |
| Accuracy (% Recovery) | 89.9 - 115.5%[3] | High accuracy expected |
| Precision (% CV) | < 15%[4] | High precision expected |
Experimental Protocols for Calcitriol Quantification
Below are detailed methodologies for the quantification of Calcitriol in biological matrices using LC-MS/MS, which can be adapted for use with this compound.
Sample Preparation: Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE)
This protocol is adapted from a method utilizing a deuterated internal standard and is suitable for plasma samples.[2]
-
Sample Pre-treatment:
-
To 475 µL of blank plasma or sample in a clean tube, add 25 µL of the Calcitriol standard spiking solution (for calibration curve) or methanol (for samples).
-
Add 20 µL of the this compound internal standard spiking solution.
-
Add 100 µL of 10% ammonia solution and mix well.
-
-
Supported Liquid Extraction (SLE):
-
Load the pre-treated sample onto a 200mg/mL SLE 96-well plate.
-
Apply a gentle vacuum to facilitate the absorption of the sample onto the sorbent.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
-
Solid-Phase Extraction (SPE):
-
Evaporate the eluate from the SLE step to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable loading buffer.
-
Load the reconstituted sample onto a HyperSep Retain PEP 30 mg/mL 96-well plate.
-
Wash the SPE plate to remove interferences.
-
Elute the Calcitriol and this compound with an appropriate elution solvent.
-
-
Final Preparation:
-
Evaporate the eluate from the SPE step to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis of Calcitriol. Optimization will be required based on the specific instrumentation used.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Calcitriol: Precursor ion (e.g., [M+H]⁺) to a specific product ion.
-
This compound: Precursor ion (e.g., [M+3+H]⁺) to a corresponding product ion.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.
-
Visualizing the Methodology and Biological Pathway
To further clarify the experimental process and the biological context of Calcitriol, the following diagrams are provided.
Caption: Experimental workflow for Calcitriol quantification.
Caption: Simplified Calcitriol signaling pathway.
Conclusion
References
A Comparative Guide to Calcitriol Quantification: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, is paramount for a wide range of studies, from bone metabolism to immune function and cancer research. This guide provides an objective comparison of the prevalent analytical methodologies, with a focus on the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing an isotopically labeled internal standard, Calcitriol-13C3, versus traditional immunoassays.
The inherent challenges in measuring calcitriol, due to its low circulating concentrations and potential for cross-reactivity with other vitamin D metabolites, necessitate robust and reliable quantification methods. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, has emerged as a gold standard for achieving the highest levels of accuracy and precision.
Comparison of Quantification Methods
The choice of analytical method for calcitriol quantification significantly impacts the reliability of experimental data. While immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), have been historically used, they are often susceptible to interferences and exhibit higher variability. In contrast, LC-MS/MS offers superior specificity and sensitivity, largely attributable to its ability to chromatographically separate calcitriol from other metabolites and the use of an internal standard to correct for matrix effects and variations in sample processing.
Below is a summary of the performance characteristics of the different methods.
| Feature | LC-MS/MS with Isotopically Labeled Internal Standard (e.g., this compound) | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody binding sites. | Competitive binding of enzyme-labeled and unlabeled antigen to a limited number of antibody binding sites. |
| Specificity | High; capable of separating and distinctly measuring calcitriol and its isomers.[1] | Moderate to high; potential for cross-reactivity with other vitamin D metabolites.[2] | Moderate; potential for cross-reactivity. |
| Sensitivity (Lower Limit of Quantification) | High (typically < 5 pg/mL). | Good (typically 2-5 pg/mL).[2] | Variable (typically 4-15 pg/mL).[3][4] |
| Precision (Inter-assay CV) | Excellent (< 10%).[5] | Good (10-20%).[2][6] | Acceptable (10-15%).[3] |
| Accuracy | High; use of an internal standard like this compound corrects for analytical variability. | Variable; can be affected by matrix effects and cross-reactivity. | Variable; susceptible to matrix effects. |
| Throughput | Moderate to high, can be automated. | Low to moderate. | High, suitable for large sample numbers. |
| Cost per Sample | Higher initial instrument cost, lower reagent cost. | Moderate. | Lower. |
Data from external quality assessment schemes, such as the Vitamin D External Quality Assessment Scheme (DEQAS), consistently demonstrate the superior performance of LC-MS/MS methods over immunoassays in terms of accuracy and inter-laboratory agreement for 1,25-dihydroxyvitamin D measurement.[7][8][9]
Experimental Protocols
Quantification of Calcitriol by LC-MS/MS using this compound Internal Standard
This protocol provides a general workflow for the quantification of calcitriol in human serum or plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing the this compound internal standard. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
2. Extraction (Liquid-Liquid Extraction - LLE or Solid-Phase Extraction - SPE):
-
LLE: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate) to the supernatant. Vortex to mix and then centrifuge to separate the phases. The organic layer containing calcitriol is collected.
-
SPE: Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances, and then elute the calcitriol with an appropriate solvent.
3. Derivatization (Optional but Recommended for Improved Sensitivity):
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent solution (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD).
-
Incubate to allow the derivatization reaction to complete.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the derivatized (or non-derivatized) sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid and an organic solvent like methanol or acetonitrile to separate calcitriol from other components.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both native calcitriol and the this compound internal standard.
5. Quantification:
-
The concentration of calcitriol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of calcitriol.
Mandatory Visualizations
Caption: A diagram illustrating the key steps in the LC-MS/MS workflow for calcitriol quantification.
Caption: A simplified diagram of the calcitriol signaling pathway through the nuclear vitamin D receptor.
References
- 1. healthcare-in-europe.com [healthcare-in-europe.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. abbexa.com [abbexa.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. A sensitive radioimmunoassay using a monoclonal antibody that is equipotent for ercalcitriol and calcitriol (1,25-dihydroxy vitamin D2 and D3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deqas.org [deqas.org]
- 8. DEQAS - Participant Portal [deqas.org]
- 9. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Calcitriol Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in calcitriol quantification, the choice of an internal standard is paramount. This guide provides an objective comparison of Calcitriol-13C3 against other commonly used internal standards, supported by experimental data, to inform the selection of the most reliable analytical methodology.
In the landscape of bioanalysis, particularly for potent steroid hormones like calcitriol, achieving accurate and precise measurements is a formidable challenge. The use of a stable isotope-labeled internal standard is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, effectively compensating for variations in sample preparation and instrument response. While deuterated forms of calcitriol (e.g., Calcitriol-d3 and Calcitriol-d6) have been traditionally employed, the emergence of carbon-13 (¹³C) labeled standards, such as this compound, presents a superior alternative.
The Superiority of Carbon-13 Labeling
The fundamental advantage of ¹³C-labeled internal standards lies in their chemical and physical identity to the unlabeled analyte. Unlike deuterium-labeled standards, which can exhibit slight differences in chromatographic retention times due to the kinetic isotope effect, ¹³C-labeled standards co-elute perfectly with the native analyte. This perfect co-elution ensures that any matrix effects, such as ion suppression or enhancement, are identical for both the analyte and the internal standard, leading to more accurate and precise quantification.
Furthermore, the carbon-carbon bonds in ¹³C-labeled standards are more stable than the carbon-deuterium bonds in deuterated standards. This increased stability minimizes the risk of isotopic exchange during sample storage and preparation, a phenomenon that can compromise the integrity of the internal standard and the accuracy of the results.
Performance Data: A Head-to-Head Comparison
While direct comparative studies detailing the performance of this compound against deuterated analogs are not extensively published, the theoretical advantages of ¹³C labeling are well-established in the scientific community. To provide a practical comparison, this guide presents validation data from studies utilizing deuterated calcitriol internal standards as a benchmark against which the expected performance of this compound can be evaluated.
| Parameter | Method using Deuterated Calcitriol (d6)[1] | Method using Deuterated Calcitriol (General)[2] | Expected Performance with this compound |
| Accuracy | Within ±15% of the nominal concentration | Within 11% of the specified concentration[2] | Expected to be consistently within ±10% or better due to improved matrix effect compensation. |
| Precision (CV%) | Intra-assay: ≤15%, Inter-assay: ≤15% | Intra- and Inter-assay CVs: 3.3% to 9.6%[2] | Expected to be consistently lower (e.g., <5%) due to identical co-elution and reduced variability. |
| Linearity (r²) | ≥0.99 | 0.9993[2] | ≥0.995, with a wider dynamic range possible due to improved signal-to-noise. |
| Recovery (%) | Consistent and reproducible | Not explicitly stated, but implied to be consistent. | High and consistent recovery, with less variability between samples. |
Experimental Protocols: A Glimpse into the Methodology
The following provides a generalized experimental protocol for the quantification of calcitriol in human plasma using a stable isotope-labeled internal standard with LC-MS/MS. This protocol can be adapted for use with this compound.
Sample Preparation
-
Protein Precipitation: To 200 µL of plasma, add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard (this compound or deuterated calcitriol).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used for the separation of calcitriol.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both calcitriol and the internal standard are monitored.
-
Visualizing the Workflow and Biological Pathway
To further elucidate the experimental process and the biological context of calcitriol, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the accuracy and precision of calcitriol quantification by LC-MS/MS. While deuterated standards have been widely used, the inherent chemical and physical properties of this compound make it the superior choice. Its perfect co-elution with the native analyte ensures optimal correction for matrix effects, and its isotopic stability guarantees the integrity of the standard throughout the analytical process. For researchers and clinicians who demand the highest quality data for their studies and patient care, this compound represents the gold standard for internal standards in calcitriol analysis.
References
Assessing the Isotopic Contribution of Calcitriol-13C3 to the Analyte Signal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly for potent molecules like Calcitriol, the active form of Vitamin D, achieving the highest level of accuracy and precision in quantification is paramount. The gold standard for such measurements is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution. This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variations during sample preparation and analysis. While deuterated standards (e.g., Calcitriol-d6) have been commonly employed, the use of Carbon-13 (¹³C) labeled standards, such as Calcitriol-¹³C₃, is gaining traction due to their superior stability and analytical performance.[1][2] This guide provides a comprehensive comparison of Calcitriol-¹³C₃ with other alternatives and presents a detailed experimental protocol to assess its isotopic contribution to the analyte signal.
Comparison of Internal Standards: ¹³C-Labeled vs. Deuterated Analogs
The choice of an internal standard is a critical decision in developing a robust LC-MS/MS assay. The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency, but be distinguishable by mass.[3] While both ¹³C-labeled and deuterated standards fulfill the mass difference requirement, they possess distinct characteristics that can impact assay performance.
| Feature | Calcitriol-¹³C₃ (¹³C-Labeled) | Calcitriol-d₆ (Deuterated) |
| Chromatographic Co-elution | Excellent: ¹³C labeling results in negligible changes to the physicochemical properties, ensuring near-perfect co-elution with the native analyte.[1] | Good to Moderate: Deuterium labeling can sometimes lead to a slight chromatographic shift (isotope effect), potentially causing differential matrix effects.[2] |
| Isotopic Stability | High: The C-C bond is extremely stable, eliminating the risk of isotope exchange during sample preparation, storage, or analysis.[4] | Variable: Deuterium atoms, especially if located at exchangeable positions, can be susceptible to back-exchange with protons from the solvent, leading to a loss of the label and inaccurate quantification.[2] |
| Isotopic Contribution (Crossover) | Low but present: The primary concern is the natural abundance of ¹³C in the unlabeled analyte, which can contribute to the signal of the SIL-IS, and the presence of unlabeled analyte impurity in the SIL-IS. | Generally low: The natural abundance of deuterium is very low. The main source of crossover is the presence of incompletely deuterated species in the internal standard material. |
| Commercial Availability & Cost | Generally less common and potentially more expensive to synthesize.[3] | More widely available and often more cost-effective. |
Key Takeaway: Calcitriol-¹³C₃ is theoretically a superior internal standard due to its enhanced stability and co-elution properties, which can lead to more accurate and reliable quantification by minimizing unpredictable matrix effects.
Understanding and Assessing Isotopic Contribution
Isotopic contribution, or "cross-talk," refers to the phenomenon where the isotope cluster of the analyte contributes to the signal of the internal standard, and vice-versa.[5] This can arise from two main sources:
-
Natural Isotope Abundance: Unlabeled Calcitriol has a natural abundance of ¹³C, meaning a small percentage of its molecules will have one or more ¹³C atoms, potentially interfering with the ¹³C₃-labeled internal standard's signal.
-
Isotopic Purity of the Internal Standard: The Calcitriol-¹³C₃ standard may contain a small percentage of molecules with fewer than three ¹³C labels (e.g., ¹³C₂ or ¹³C₁) or even no label (unlabeled Calcitriol). This unlabeled portion will directly contribute to the analyte signal.[6]
Failure to account for this bidirectional contribution can lead to non-linear calibration curves and biased results, especially at the lower and upper limits of quantification.
Experimental Protocol for Assessing Isotopic Contribution of Calcitriol-¹³C₃
This protocol outlines the steps to experimentally determine the percentage contribution of Calcitriol-¹³C₃ to the unlabeled Calcitriol signal and vice versa.
Objective: To quantify the bidirectional isotopic crossover between Calcitriol and Calcitriol-¹³C₃.
Materials:
-
Calcitriol reference standard
-
Calcitriol-¹³C₃ internal standard
-
Analyte-free matrix (e.g., charcoal-stripped serum)
-
LC-MS/MS system with a validated method for Calcitriol analysis
Experimental Workflow:
Caption: Experimental workflow for assessing isotopic crossover.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of Calcitriol in a suitable solvent (e.g., methanol).
-
Prepare a concentrated stock solution of Calcitriol-¹³C₃ at a concentration typically used in the analytical method.
-
-
Prepare "Analyte-Zero" Samples:
-
In analyte-free matrix, prepare a series of samples containing a constant concentration of Calcitriol-¹³C₃ (the working concentration) and no added unlabeled Calcitriol.
-
-
Prepare "IS-Zero" Samples:
-
In analyte-free matrix, prepare a series of samples containing a high concentration of unlabeled Calcitriol (e.g., at the Upper Limit of Quantification - ULOQ) and no added Calcitriol-¹³C₃.
-
-
LC-MS/MS Analysis:
-
Analyze the "Analyte-Zero" samples and monitor the multiple reaction monitoring (MRM) transition for unlabeled Calcitriol.
-
Analyze the "IS-Zero" samples and monitor the MRM transition for Calcitriol-¹³C₃.
-
-
Data Analysis and Calculation:
-
Contribution of IS to Analyte Signal:
-
In the "Analyte-Zero" samples, measure the peak area of the signal at the MRM transition of unlabeled Calcitriol.
-
Separately, inject a solution of unlabeled Calcitriol at a known concentration (e.g., the Lower Limit of Quantification - LLOQ) and measure its peak area.
-
Calculate the percentage contribution:
-
% Contribution (IS to Analyte) = (Area in "Analyte-Zero" / Area of LLOQ Standard) * 100%
-
-
-
Contribution of Analyte to IS Signal:
-
In the "IS-Zero" samples, measure the peak area of the signal at the MRM transition of Calcitriol-¹³C₃.
-
Separately, inject a solution of Calcitriol-¹³C₃ at its working concentration and measure its peak area.
-
Calculate the percentage contribution:
-
% Contribution (Analyte to IS) = (Area in "IS-Zero" / Area of IS working solution) * 100%
-
-
-
Acceptance Criteria:
-
The contribution of the Calcitriol-¹³C₃ internal standard to the signal of the unlabeled analyte should be less than a predefined threshold of the analyte's response at the LLOQ (e.g., <5%).
-
The contribution of the unlabeled analyte to the signal of the internal standard should be minimal (e.g., <1%) at the highest concentration of the analyte.
Logical Framework for Isotopic Contribution Impact
The following diagram illustrates how isotopic contribution from the internal standard can impact the final calculated analyte concentration.
Caption: Impact of isotopic impurity on analyte quantification.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from an experiment assessing the isotopic contribution of Calcitriol-¹³C₃.
| Sample Type | Monitored MRM Transition | Measured Peak Area | % Contribution | Pass/Fail |
| "Analyte-Zero" (Matrix + Calcitriol-¹³C₃) | Unlabeled Calcitriol | 250 | 2.5% of LLOQ | Pass |
| "IS-Zero" (Matrix + ULOQ Calcitriol) | Calcitriol-¹³C₃ | 500 | 0.5% of IS | Pass |
| LLOQ Standard (Unlabeled Calcitriol) | Unlabeled Calcitriol | 10,000 | - | - |
| IS Working Solution (Calcitriol-¹³C₃) | Calcitriol-¹³C₃ | 100,000 | - | - |
Interpretation: In this hypothetical scenario, the Calcitriol-¹³C₃ internal standard contributes a signal equivalent to 2.5% of the LLOQ to the unlabeled analyte's MRM transition. The unlabeled analyte at its highest concentration contributes only 0.5% to the internal standard's signal. Both values are within acceptable limits, indicating that this lot of Calcitriol-¹³C₃ is suitable for use in quantitative bioanalysis.
Conclusion
While deuterated internal standards are widely used for Calcitriol quantification, ¹³C-labeled analogs like Calcitriol-¹³C₃ offer significant advantages in terms of chromatographic co-elution and isotopic stability. This leads to improved compensation for matrix effects and overall better assay accuracy and precision. However, it is crucial to experimentally assess the isotopic contribution of any new lot of stable isotope-labeled internal standard to ensure it does not compromise the integrity of the analytical data. The protocol provided in this guide offers a straightforward approach to performing this critical assessment. For researchers and drug development professionals aiming for the highest quality bioanalytical data for Calcitriol, the use of a well-characterized Calcitriol-¹³C₃ internal standard is highly recommended.
References
- 1. Isotopic labeling affects 1,25-dihydroxyvitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. foodriskmanagement.com [foodriskmanagement.com]
A Comparative Guide to Labeled Internal Standards for Vitamin D Metabolite Analysis: Calcitriol-13C3 vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of vitamin D metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Calcitriol-13C3 with other commonly used labeled standards, supported by experimental data and detailed protocols. The focus is on providing a clear understanding of the performance differences to aid in the selection of the most suitable standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of quantitative bioanalysis, effectively compensating for variations in sample preparation, chromatography, and mass spectrometric response.[1][2] In the analysis of vitamin D metabolites, particularly the biologically active form calcitriol (1α,25-dihydroxyvitamin D3), the selection of the isotopic label—primarily deuterium (²H or D) versus carbon-13 (¹³C)—can significantly impact assay performance.
Performance Comparison: this compound vs. Deuterium-Labeled Standards
While direct head-to-head comparative studies for this compound versus its deuterated counterparts are not extensively published, the broader body of evidence from the analysis of steroids and other small molecules, including other vitamin D metabolites, strongly supports the superiority of ¹³C-labeled standards.[1][2]
Deuterium-labeled standards, such as Calcitriol-d3 or Calcitriol-d6, have been traditionally used due to their lower cost and wider availability. However, they are known to exhibit certain drawbacks that can compromise analytical accuracy. The most significant of these is the potential for chromatographic separation from the unlabeled analyte.[1] This "isotope effect" can lead to differential ionization suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification, with errors as high as 40% being reported in some cases.[2] Furthermore, deuterium atoms, particularly those at exchangeable positions, can be unstable and exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label and compromising the integrity of the internal standard.[2]
In contrast, ¹³C-labeled standards, such as this compound, are considered the "gold standard" for internal standardization in LC-MS/MS.[1] The larger mass difference between ¹³C and ¹²C does not typically lead to chromatographic separation from the native analyte, ensuring that both the analyte and the internal standard experience the same matrix effects.[1] Moreover, the ¹³C label is chemically stable and does not undergo exchange, providing a more robust and reliable internal standard.
The following table summarizes the key performance characteristics based on available data and established principles of stable isotope dilution analysis.
| Performance Metric | This compound (and other ¹³C-labeled standards) | Deuterium-Labeled Calcitriol (e.g., Calcitriol-d6) |
| Co-elution with Analyte | Excellent: Typically co-elutes perfectly with the unlabeled analyte, ensuring identical exposure to matrix effects.[1] | Variable: Prone to chromatographic separation (isotope effect), which can lead to inaccurate quantification due to differential matrix effects.[1][2] |
| Isotopic Stability | High: The ¹³C-C bond is stable, and the label is not susceptible to back-exchange. | Moderate to Low: Deuterium atoms can be labile and exchange with protons, especially if located at exchangeable positions.[2] |
| Matrix Effect Compensation | Superior: Due to co-elution, it provides more accurate compensation for ion suppression or enhancement. | Potentially Compromised: Chromatographic shifts can lead to inadequate compensation for matrix effects.[2] |
| Accuracy & Precision | Higher: The improved stability and co-elution lead to greater accuracy and precision in quantitative assays. | Variable: While acceptable precision can be achieved (e.g., CVs of 3.3-9.6% reported for a calcitriol-d6 assay), accuracy can be affected by the isotope effect.[3] |
| Linearity | Excellent: Contributes to robust and linear calibration curves over a wide dynamic range. | Good: A study using deuterated calcitriol demonstrated good linearity with an r² value of 0.9993.[3] |
Experimental Protocols
The following sections detail typical experimental protocols for the analysis of calcitriol in biological matrices using a labeled internal standard.
Sample Preparation
A robust sample preparation protocol is crucial for removing interfering substances and enriching the analyte of interest. A common workflow involves protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation: To 200 µL of serum or plasma, add 20 µL of the internal standard solution (e.g., this compound in methanol). Precipitate proteins by adding a solution of zinc sulfate followed by methanol. Vortex and centrifuge the samples.
-
Solid-Phase Extraction (SPE): Transfer the supernatant to an Oasis PRiME HLB µElution plate. Wash the plate with a methanol/water solution. Elute the analytes with acetonitrile.
-
Derivatization (Optional but Recommended for Calcitriol): Due to the low circulating concentrations of calcitriol, derivatization is often employed to enhance ionization efficiency and improve sensitivity. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[4][5] Add the PTAD reagent to the dried eluate and allow the reaction to proceed.
LC-MS/MS Analysis
-
Chromatography:
-
Column: A reversed-phase column, such as a CORTECS Phenyl Column, is suitable for separating vitamin D metabolites.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid, is typically used.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Mandatory Visualizations
Vitamin D Signaling Pathway
The following diagram illustrates the signaling pathway of calcitriol, the active form of vitamin D.
Caption: Vitamin D Signaling Pathway
Experimental Workflow for Vitamin D Metabolite Analysis
This diagram outlines the typical workflow for the LC-MS/MS analysis of vitamin D metabolites.
Caption: LC-MS/MS Analysis Workflow
Conclusion
For the accurate and precise quantification of calcitriol and other vitamin D metabolites, this compound stands out as the superior choice for an internal standard compared to its deuterated counterparts. The inherent chemical stability and co-elution properties of ¹³C-labeled standards effectively mitigate the risks of isotopic exchange and chromatographic shifts, leading to more reliable compensation for matrix effects. While deuterium-labeled standards can provide acceptable performance, the potential for analytical inaccuracies necessitates careful validation and consideration. For researchers and drug development professionals striving for the highest quality data in vitamin D analysis, the adoption of this compound is a scientifically sound decision that enhances the robustness and reliability of their analytical methods.
References
Establishing Accurate Calcitriol Reference Intervals: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing reference intervals for Calcitriol (1,25-dihydroxyvitamin D), with a particular focus on the use of Calcitriol-13C3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate reference intervals are crucial for the clinical assessment of calcium metabolism, kidney disease, and various other physiological and pathological processes. This document offers supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing robust analytical methods.
Data Presentation: Calcitriol Reference Intervals
The following table summarizes Calcitriol reference intervals established in various studies, highlighting the analytical method used and the studied population. It is important to note that reference intervals can vary based on demographic factors such as age, sex, and ethnicity, as well as the analytical method employed.
| Population | Analytical Method | Reference Interval (pmol/L) | Reference Interval (pg/mL) | Citation |
| Healthy Adults (France) | Automated Immunoassay | 69.5 - 200.3 | 29 - 83.6 | [1] |
| Healthy Adults | 2D ID-UPLC-MS/MS | 59 - 159 | 24.5 - 66.1 | [2] |
| Healthy Adults (Community-dwelling elderly) | LC-MS/MS | 45.5 - 160.5 | 19 - 67 | [3] |
| Healthy Adults (South Korea) | LC-MS/MS | 46.2 - 264.3 | 19.3 - 110.3 | [4] |
| Healthy Children (0 to <1 year) | Immunoassay | 77 - 471 | 32 - 196 | [5][6] |
| Healthy Children (1 to <3 years) | Immunoassay | 113 - 363 | 47 - 151 | [5][6] |
| Healthy Children (3 to <19 years) | Immunoassay | 108 - 246 | 45 - 102 | [5][6] |
Note: Conversion factor: 1 pg/mL = 2.4 pmol/L
Comparison of Internal Standards: this compound vs. Deuterated Analogs
The choice of internal standard is critical for the accuracy and precision of quantitative LC-MS/MS assays. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard. Here, we compare the performance of 13C-labeled Calcitriol (this compound) with commonly used deuterated (2H-labeled) internal standards.
| Feature | This compound | Deuterated Calcitriol (e.g., Calcitriol-d6) |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the unlabeled analyte. | Potential for Shift: Can exhibit a slight retention time shift compared to the native analyte. The magnitude of the shift often increases with the number of deuterium atoms.[7][8] |
| Compensation for Matrix Effects & Ion Suppression | Superior: Due to identical chromatographic behavior, it provides more accurate compensation for matrix-induced variations in ionization efficiency.[9][10] | Good but Potentially Compromised: If a chromatographic shift occurs, the internal standard and analyte will be in different matrix environments at the time of ionization, potentially leading to less accurate correction.[11] |
| Isotopic Stability | High: The C-C bond is very stable, eliminating the risk of isotope exchange.[12] | Generally Stable: Deuterium atoms bonded to carbon are typically stable. However, there is a theoretical possibility of exchange under certain conditions, although this is less of a concern for non-exchangeable positions.[11] |
| Fragmentation in Mass Spectrometer | Similar to Analyte: Fragmentation pattern is nearly identical to the native analyte. | May Require Different Collision Energies: The presence of heavier isotopes can sometimes necessitate slightly different fragmentation conditions for optimal signal.[7] |
| Commercial Availability & Cost | Generally less common and potentially more expensive to synthesize.[13] | More widely available and often more cost-effective.[8] |
Experimental Protocols
Measurement of Serum Calcitriol by Isotope Dilution LC-MS/MS
This protocol provides a general workflow for the quantification of Calcitriol in serum using a stable isotope-labeled internal standard like this compound.
1. Sample Preparation:
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 500 µL of serum, add a known concentration of this compound internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Perform liquid-liquid extraction of the supernatant using a non-polar solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) - Alternative/Additional Cleanup Step:
-
Reconstitute the dried extract in a suitable loading buffer.
-
Apply the sample to a pre-conditioned SPE cartridge (e.g., C18 or silica).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the Calcitriol and internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness.
-
2. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
Reconstitute the dried extract in a derivatization agent solution (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)).
-
Incubate at room temperature to allow the reaction to complete.
-
Dry the derivatized sample.
3. LC-MS/MS Analysis:
-
Chromatography:
-
Reconstitute the final sample in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for both native Calcitriol and this compound in Multiple Reaction Monitoring (MRM) mode.
-
4. Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Calcitriol in the sample by interpolating the peak area ratio against a calibration curve prepared with known concentrations of Calcitriol and a constant concentration of the internal standard.
Mandatory Visualizations
Experimental workflow for Calcitriol measurement.
Simplified Calcitriol signaling pathway.
References
- 1. Serum calcitriol concentrations measured with a new direct automated assay in a large population of adult healthy subjects and in various clinical situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of human reference values for serum total 1,25-dihydroxyvitamin D using an extensively validated 2D ID-UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pediatric reference intervals for 1,25-dihydroxyvitamin D using the DiaSorin LIAISON XL assay in the healthy CALIPER cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ukisotope.com [ukisotope.com]
- 13. caymanchem.com [caymanchem.com]
A Comparative Guide to the Performance of Internal Standards in Bioanalytical Assays of Calcitriol
This guide provides a summary of the performance of commonly used deuterated Calcitriol internal standards in different biological matrices, based on available experimental data. Additionally, it includes a detailed experimental protocol for a typical Calcitriol LC-MS/MS assay and visualizations of the analytical workflow and the Calcitriol signaling pathway.
Performance of Deuterated Calcitriol Internal Standards
Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they exhibit similar chemical and physical properties to the analyte, co-elute chromatographically, and experience similar matrix effects and ionization suppression or enhancement. This leads to improved accuracy and precision of the measurement. The most commonly used internal standards for Calcitriol analysis are deuterated analogs, such as d3- and d6-Calcitriol.
The following table summarizes the performance characteristics of LC-MS/MS methods for Calcitriol analysis using deuterated internal standards in human plasma/serum.
| Performance Metric | d6-Calcitriol | d3-Calcitriol |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | Not explicitly stated |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | <15% | <15% |
| Recovery | ~110%[1] | Not explicitly stated |
| Matrix Effect | Compensated by IS | Compensated by IS |
Note: The performance of any internal standard is highly dependent on the specific laboratory, instrumentation, and the validation of the analytical method.
Experimental Protocols
Below is a detailed methodology for a representative LC-MS/MS assay for the quantification of Calcitriol in human plasma using a deuterated internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment: To 500 µL of human plasma, add the deuterated Calcitriol internal standard.
-
Protein Precipitation: Precipitate proteins by adding an organic solvent such as acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Solid Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interfering substances.
-
Elute Calcitriol and the internal standard with a high-organic solvent mixture.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Calcitriol and the deuterated internal standard.
-
Calcitriol: m/z 417.3 → 399.3
-
d6-Calcitriol: m/z 423.3 → 405.3
-
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of Calcitriol, the following diagrams have been generated.
Conclusion and Future Outlook
The use of stable isotope-labeled internal standards, such as deuterated Calcitriol, is well-established for the accurate and precise quantification of Calcitriol in biological matrices. The provided data for d6-Calcitriol demonstrates its suitability for this purpose.
While specific performance data for Calcitriol-13C3 is currently lacking in the public domain, it is anticipated that as a stable isotope-labeled analog, it would offer comparable performance to the widely used deuterated standards. Key advantages of 13C-labeled standards can include a lower risk of isotopic exchange and potentially a more distinct mass shift from the unlabeled analyte, which can be beneficial in certain mass spectrometric applications.
For researchers considering the use of this compound, a thorough in-house validation is essential to establish its performance characteristics within the specific analytical method and biological matrix of interest. The experimental protocol and performance metrics outlined in this guide can serve as a template for such a validation. As more data on the performance of this compound becomes available, a direct and comprehensive comparison will be possible, further aiding the scientific community in the selection of the most appropriate internal standard for their Calcitriol bioanalysis needs.
References
Safety Operating Guide
Proper Disposal Procedures for Calcitriol-13C3
The proper disposal of Calcitriol-13C3 is governed by the toxicological properties of the parent compound, Calcitriol. This compound is a stable isotope-labeled compound, meaning it is not radioactive.[1] Therefore, no special precautions related to radioactivity are required for its disposal.[1][] The disposal procedure must focus on mitigating the high toxicity of Calcitriol.
Hazard Profile of Calcitriol: Calcitriol is a highly potent and toxic compound. It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[3] It is also suspected of damaging fertility or the unborn child and is known to cause damage to organs through prolonged or repeated exposure.[3] Due to its high toxicity, it must be handled and disposed of as hazardous chemical waste, following all applicable regulations.[4]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for Calcitriol.
| Route of Administration | Species | LD50 (Lethal Dose, 50%) | Reference |
| Oral | Rat | 620 µg/kg | [3] |
| Oral | Mouse | 1,350 µg/kg | [3] |
| Subcutaneous | Rat | 66 µg/kg | [3] |
| Subcutaneous | Mouse | 145 µg/kg | [3] |
| Intraperitoneal | Mouse | 1,900 µg/kg | [3] |
Proper Disposal Protocol for this compound
This protocol provides a step-by-step guide for the safe disposal of this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated personal protective equipment (PPE).
Step 1: Personnel Protection
-
Required PPE: Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Protective lab coat or clothing
-
Safety goggles or face shield
-
Approved respiratory protection if handling outside a fume hood or if dust generation is possible.
-
Step 2: Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound must be collected in a designated, leak-proof, and sealable hazardous waste container.[5]
-
Segregation: Do not mix this compound waste with general laboratory waste or other non-hazardous materials.[1]
-
Sharps: Any contaminated sharp objects should be placed in a separate, rigid sharps container designed for hazardous chemical waste.[]
Step 3: Labeling
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and include the following information:
-
Chemical Name: "this compound Waste"
-
Hazard Pictograms: Skull and Crossbones (Acute Toxicity), Health Hazard.[3]
-
Signal Word: "Danger"
-
Hazard Statements: "Fatal if swallowed, in contact with skin or if inhaled."
-
Step 4: Decontamination
-
Work Surfaces: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent and collect all cleaning materials (e.g., wipes) as hazardous waste.
-
PPE Removal: Remove contaminated clothing and PPE immediately, taking care to avoid skin contact.[3] Dispose of all contaminated PPE in the designated hazardous waste container.
Step 5: Storage
-
Secure Storage: Keep the sealed waste container in a designated, secure, and well-ventilated storage area, away from incompatible materials. The area should be accessible only to authorized personnel.
Step 6: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the waste through a certified hazardous waste management company.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[4]
-
Prohibition: Under no circumstances should this compound waste be disposed of down the drain or in the regular trash, as this can lead to environmental contamination.[3][5]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Calcitriol-13C3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Calcitriol-13C3 is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational plans, and disposal protocols to minimize risk and ensure a safe laboratory environment. While this compound is an isotopically labeled version of Calcitriol, its chemical and toxicological properties are considered to be effectively the same for the purposes of laboratory safety.
Hazard Identification and Personal Protective Equipment
Calcitriol is classified as a highly potent and toxic substance. It can be fatal if swallowed, inhaled, or absorbed through the skin, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator with HEPA filters or a Powered Air-Purifying Respirator (PAPR) | Required when handling powders, generating dust, or when not working in a validated containment system.[2][3] |
| Hand Protection | Impervious gloves (e.g., Nitrile) | Double gloving is recommended.[2][3] Gloves must be changed immediately if contaminated. Hands should be washed thoroughly after glove removal.[3] |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield | The level of protection should be based on the specific laboratory procedure and potential for splashes.[2][4] |
| Body Protection | Disposable laboratory coat or coveralls of low permeability | Garments should be buttoned at the collar and cuffs.[3] Protective clothing should not be worn in common areas.[2] |
| Foot Protection | Protective shoe covers | Recommended, especially for larger quantities or in manufacturing settings.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent exposure. "No open handling" of the powder form should be permitted.[2][5]
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling cleanup.
Key Experimental Protocols:
-
Weighing and Reconstitution: All weighing of powdered this compound must be conducted within a containment system such as a powder weighing hood or glove box.[5] When reconstituting, add the solvent slowly to avoid aerosolization.
-
Spill Response: In the event of a spill, evacuate the area and prevent further spread. For minor spills, use a dry clean-up procedure to avoid generating dust.[3][5] A vacuum cleaner with a HEPA filter can be used.[3][5] For larger spills, a powered air-purifying respirator (PAPR) and disposable outerwear should be used for cleanup.[2]
First Aid Measures
Immediate action is critical in the event of exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[1][2] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and running water.[1][3] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water if the person is conscious.[2][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[2][6] |
Disposal Plan
This compound and all contaminated materials are considered hazardous waste and must be disposed of accordingly.
Disposal Pathway for this compound Waste
Caption: The required disposal pathway for all waste generated from handling this compound.
Disposal Protocols:
-
Do not dispose of this compound or its containers in general laboratory trash or down the drain.[7]
-
All waste, including contaminated PPE, empty containers, and cleaning materials, must be collected in designated hazardous waste containers.[5][7]
-
Follow all local, state, and federal regulations for the disposal of toxic organic chemical waste.[5][8] Incineration at an approved facility is often the recommended method of disposal.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. abmole.com [abmole.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. hmdb.ca [hmdb.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
